(+)-N-Desmethyl Tramadol-d3
Description
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Structure
2D Structure
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
252.37 g/mol |
IUPAC Name |
(1R,2R)-1-(3-methoxyphenyl)-2-[(trideuteriomethylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3 |
InChI Key |
VUMQHLSPUAFKKK-RSGFOGQCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of (+)-N-Desmethyl Tramadol-d3 in Modern Pharmacokinetic Analysis of Tramadol
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of pharmacokinetic research demands precision and accuracy, particularly in the analysis of drug metabolites. For the widely prescribed analgesic tramadol, understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring patient safety. At the core of this analytical endeavor lies the use of stable isotope-labeled internal standards, with (+)-N-Desmethyl Tramadol-d3 emerging as an indispensable tool for the quantitative analysis of its corresponding metabolite, N-desmethyltramadol (NDT). This technical guide delineates the critical role of this compound in pharmacokinetic studies, providing a comprehensive overview of its application, supported by detailed experimental protocols and quantitative data.
The Significance of Deuterated Internal Standards in Pharmacokinetics
In bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), variability can arise during sample preparation, chromatography, and ionization. Deuterated internal standards, like this compound, are considered the gold standard for mitigating these variabilities.[1] By being chemically identical to the analyte of interest (N-desmethyltramadol) but differing in mass due to the presence of deuterium atoms, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[1] This ensures a more accurate and precise quantification of the target metabolite in complex biological matrices such as plasma and urine.
Tramadol Metabolism and the Formation of N-Desmethyltramadol
Tramadol undergoes extensive metabolism in the liver, primarily through two major pathways: O-demethylation and N-demethylation.[2] The N-demethylation pathway, catalyzed by cytochrome P450 enzymes CYP2B6 and CYP3A4, leads to the formation of N-desmethyltramadol (NDT or M2).[2] While the O-desmethylated metabolite (M1) is primarily responsible for the opioid-like analgesic effects of tramadol, monitoring NDT concentrations is crucial for a comprehensive pharmacokinetic profile and in toxicological assessments.[2]
Quantitative Analysis of N-Desmethyltramadol using this compound
The quantification of NDT in biological samples is predominantly achieved using LC-MS/MS. In this methodology, this compound serves as the internal standard. A known concentration of the deuterated standard is spiked into the biological sample, and the ratio of the analyte's response to the internal standard's response is used to determine the concentration of NDT.
Data Presentation:
Table 1: Typical Mass Spectrometry Parameters for N-Desmethyltramadol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| N-Desmethyltramadol (NDT) | 250.2 | 44.0 | ESI+ |
| This compound | 253.2 | 46.0 | ESI+ |
Note: Specific m/z values may vary slightly depending on the instrument and experimental conditions.
Table 2: Summary of Validation Parameters from Various LC-MS/MS Methods for N-Desmethyltramadol Quantification
| Parameter | Reported Range/Value |
| Lower Limit of Quantitation (LLOQ) | 2.5 - 5 ng/mL |
| Linearity Range | 2.5 - 320 ng/mL |
| Recovery | 85.5% - 106.3% |
| Intra-day Precision (%RSD) | 1.6% - 10.2% |
| Inter-day Precision (%RSD) | 1.6% - 10.2% |
| Intra-day Accuracy | 89.2% - 106.2% |
| Inter-day Accuracy | 89.2% - 106.2% |
Table 3: Pharmacokinetic Parameters of N-Desmethyltramadol (NDT) in Humans after Oral Administration of Tramadol
| Parameter | Value |
| Tmax (Time to maximum concentration) | 2.8 ± 1.0 hours |
| Cmax (Maximum plasma concentration) | 23.1 ± 11.4 ng/mL |
Data compiled from various pharmacokinetic studies and may vary based on dosage and patient population.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of N-desmethyltramadol in human plasma using this compound as an internal standard, based on common practices in published literature.
Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
Mass Spectrometry Conditions
-
Ionization: Electrospray ionization in the positive mode (ESI+) is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor to product ion transitions for both N-desmethyltramadol and this compound.
Conclusion
This compound is a cornerstone in the pharmacokinetic assessment of tramadol. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for the reliable quantification of the N-desmethyltramadol metabolite. The detailed methodologies and data presented in this guide underscore its critical role and provide a foundational understanding for researchers and scientists in the field of drug metabolism and pharmacokinetics. The continued application of such stable isotope-labeled standards will undoubtedly advance our understanding of drug disposition and contribute to the development of safer and more effective therapeutic strategies.
References
The Role of (+)-N-Desmethyl Tramadol-d3 as a Tramadol Metabolite Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (+)-N-Desmethyl Tramadol-d3, a critical internal standard for the accurate quantification of tramadol's N-desmethyl metabolite. Tramadol, a widely prescribed synthetic opioid analgesic, undergoes extensive metabolism in the body, producing several metabolites with varying pharmacological activities. Understanding the concentration of these metabolites is paramount in pharmacokinetic studies, clinical toxicology, and drug development. This document details the metabolic pathway of tramadol, the physicochemical properties of this compound, and provides detailed experimental protocols for its use in bioanalytical assays.
Introduction to Tramadol Metabolism
Tramadol is metabolized in the liver primarily through two major pathways: O-demethylation and N-demethylation. The O-demethylation of tramadol to O-desmethyltramadol (M1) is catalyzed by the cytochrome P450 enzyme CYP2D6. The N-demethylation to N-desmethyltramadol (M2) is mediated by CYP2B6 and CYP3A4.[1] Of its various metabolites, O-desmethyltramadol (M1) is the most significant pharmacologically, exhibiting a much higher affinity for μ-opioid receptors than the parent drug.[2] N,O-didesmethyltramadol (M5) is also pharmacologically active, though to a lesser extent. Conversely, N-desmethyltramadol (M2) and other metabolites like N,N-didesmethyltramadol are considered inactive as opioids.[3]
The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response during quantitative analysis by mass spectrometry. The deuterium atoms in the d3-labeled standard increase its mass by three units, allowing it to be distinguished from the endogenous analyte while exhibiting nearly identical chemical and physical properties.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a metabolite standard is crucial for method development and ensuring its suitability for bioanalytical applications.
| Property | Value | Reference |
| Chemical Name | (1R,2R)-1-(3-methoxyphenyl)-2-(((methyl-d3)amino)methyl)cyclohexan-1-ol | N/A |
| Molecular Formula | C₁₅H₂₀D₃NO₂ | [4] |
| Molecular Weight | 252.37 g/mol | [4] |
| CAS Number | 1261398-09-7 (for rac-N-Desmethyl Tramadol-d3 HCl) | [5] |
| Appearance | White to Off-White Solid | N/A |
| Solubility | Soluble in Methanol | [6] |
| Storage Condition | -20°C | N/A |
Pharmacokinetic Parameters of Tramadol and its Metabolites
The pharmacokinetic profile of tramadol and its metabolites can vary significantly based on factors such as genetics (e.g., CYP2D6 metabolizer status), route of administration, and species. The following table summarizes key pharmacokinetic parameters.
| Parameter | Tramadol | O-Desmethyltramadol (M1) | N-Desmethyltramadol (M2) | Species | Administration | Reference |
| Elimination Half-life (t½) | 6.3 ± 1.4 h | 9 h | 2.62 ± 0.49 h | Human | Oral | [2] |
| Peak Plasma Concentration (Cmax) | 238 ± 41.3 ng/mL | 86.8 ± 17.8 ng/mL | 159 ± 20.4 ng/mL | Horse | Oral (10 mg/kg) | [7] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5-3 h | N/A | N/A | Human | Oral (100 mg) | [1] |
| Apparent Clearance (CL/F) | 16.9 L/hr (Wild type CYP2D6) | 0.143 L/h | N/A | Human | Oral | [8][9] |
| Apparent Volume of Distribution (Vd/F) | 0.373 L (central), 0.379 L (peripheral) | N/A | N/A | Human | Oral | [9] |
Experimental Protocols
The accurate quantification of N-desmethyltramadol in biological matrices typically involves sample preparation followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound as an internal standard is a critical component of these methods.
Sample Preparation
4.1.1. Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from methodologies described for the extraction of tramadol and its metabolites from plasma.
-
To 500 µL of plasma sample in a polypropylene tube, add 25 µL of internal standard working solution (this compound).
-
Add 100 µL of 1 M sodium hydroxide to basify the sample.
-
Add 6 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
4.1.2. Protein Precipitation for Urine Samples
This protocol is a general procedure for preparing urine samples for LC-MS/MS analysis.
-
To 100 µL of urine sample, add 20 µL of internal standard working solution (this compound).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table provides typical LC-MS/MS parameters for the analysis of N-desmethyltramadol. These parameters may require optimization based on the specific instrumentation used.
| Parameter | Typical Value |
| LC Column | Chiralpak® AD or similar chiral column for enantioselective separation |
| Mobile Phase | A: 0.1% formic acid in water; B: Acetonitrile |
| Gradient | Optimized for separation of analytes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | N-Desmethyltramadol: m/z 250.2 → 58.2; N-Desmethyl Tramadol-d3: m/z 253.2 → 61.2 |
| Collision Energy | Optimized for each transition |
Visualizations
Tramadol Metabolic Pathway
Caption: Phase I metabolic pathway of tramadol.
Experimental Workflow for Bioanalysis
Caption: General workflow for the quantification of N-desmethyltramadol.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tramadol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tlcstandards.com [tlcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Pharmacokinetics of tramadol and metabolites O-desmethyltramadol and N-desmethyltramadol in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Population Pharmacokinetic Model for Tramadol and O-desmethyltramadol in Older Patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Properties and Synthesis of (+)-N-Desmethyl Tramadol-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a potential synthetic route for (+)-N-Desmethyl Tramadol-d3. The information is intended for use by researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties
This compound is a deuterated isotopologue of (+)-N-Desmethyl Tramadol, a metabolite of the analgesic drug Tramadol. The introduction of deuterium atoms provides a valuable tool for metabolic studies and as an internal standard in analytical quantification.
| Property | Value |
| Molecular Formula | C₁₅H₂₀D₃NO₂ |
| Molecular Weight | 252.38 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
| Solubility | Soluble in methanol |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process involving the preparation of a key intermediate, followed by a Grignard reaction, N-demethylation, and subsequent deuteromethylation. The stereochemistry is controlled through resolution at an appropriate stage.
Step 1: Synthesis of 2-[(Methylamino)methyl]cyclohexanone Hydrochloride
This initial step involves a Mannich reaction between cyclohexanone, formaldehyde, and methylamine hydrochloride.
-
Materials: Cyclohexanone, paraformaldehyde, methylamine hydrochloride, isopropanol, hydrochloric acid.
-
Procedure:
-
A mixture of cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and methylamine hydrochloride (1.1 eq) in isopropanol is prepared.
-
A catalytic amount of hydrochloric acid is added.
-
The mixture is refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting residue is recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield 2-[(methylamino)methyl]cyclohexanone hydrochloride.
-
Step 2: Synthesis of (±)-N-Desmethyl Tramadol
This step involves a Grignard reaction between the product from Step 1 and 3-methoxyphenylmagnesium bromide.
-
Materials: 2-[(Methylamino)methyl]cyclohexanone hydrochloride, magnesium turnings, 3-bromoanisole, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings (1.2 eq) are suspended in anhydrous THF.
-
A solution of 3-bromoanisole (1.1 eq) in anhydrous THF is added dropwise to initiate the Grignard reagent formation.
-
The mixture is stirred at room temperature until the magnesium is consumed.
-
A solution of 2-[(methylamino)methyl]cyclohexanone (liberated from its hydrochloride salt by treatment with a base) in anhydrous THF is added dropwise to the Grignard reagent at 0°C.
-
The reaction is stirred at room temperature for 12-16 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield crude (±)-N-Desmethyl Tramadol.
-
Step 3: Resolution of (±)-N-Desmethyl Tramadol
The racemic mixture of N-Desmethyl Tramadol is resolved to isolate the desired (+) enantiomer. This can be achieved by fractional crystallization using a chiral resolving agent.
-
Materials: (±)-N-Desmethyl Tramadol, a chiral acid (e.g., L-(-)-dibenzoyltartaric acid), suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
The racemic base is dissolved in a suitable solvent.
-
A solution of the chiral resolving agent (0.5 eq) in the same solvent is added.
-
The mixture is allowed to crystallize. The diastereomeric salt of one enantiomer will preferentially crystallize.
-
The crystals are collected by filtration.
-
The process of recrystallization may be repeated to achieve the desired enantiomeric purity.
-
The resolved diastereomeric salt is then treated with a base (e.g., NaOH) to liberate the free base of (+)-N-Desmethyl Tramadol.
-
Step 4: N-Deuteromethylation to yield this compound
The final step involves the introduction of the trideuteromethyl group.
-
Materials: (+)-N-Desmethyl Tramadol, d3-iodomethane (CD₃I), a weak base (e.g., potassium carbonate), a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
(+)-N-Desmethyl Tramadol (1.0 eq) is dissolved in the solvent.
-
A weak base such as potassium carbonate (1.5 eq) is added to the solution.
-
d3-Iodomethane (1.2 eq) is added, and the reaction mixture is stirred at room temperature for 24-48 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Visualizations
Caption: Proposed synthetic route for this compound.
The Metabolic Journey of Tramadol: A Deep Dive into N-Desmethylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol, a centrally acting synthetic opioid analgesic, is widely prescribed for the management of moderate to moderately severe pain. Its analgesic effect is complex, involving both opioid and non-opioid mechanisms. The parent compound and its metabolites interact with mu-opioid receptors and inhibit the reuptake of serotonin and norepinephrine. The metabolic fate of tramadol is a critical determinant of its efficacy and safety profile, with the formation of various metabolites significantly influencing its pharmacological activity. This technical guide provides a comprehensive overview of the metabolism of tramadol to its N-desmethyl metabolite, N-desmethyltramadol (NDT or M2), focusing on the core biochemical processes, analytical methodologies for its quantification, and the influence of genetic factors.
The Metabolic Pathway: N-Demethylation of Tramadol
The primary site of tramadol metabolism is the liver, where it undergoes extensive Phase I and Phase II reactions. The N-demethylation of tramadol to N-desmethyltramadol is a key Phase I metabolic pathway. This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2][3] While the O-demethylation of tramadol to O-desmethyltramadol (M1) by CYP2D6 is well-known for producing a more potent mu-opioid agonist, the N-demethylation pathway leading to NDT is also a significant contributor to the overall clearance of tramadol.[4][5]
The following diagram illustrates the N-demethylation pathway of tramadol.
Quantitative Analysis of Tramadol N-Demethylation
The formation of N-desmethyltramadol is subject to inter-individual variability, largely due to genetic polymorphisms in the metabolizing enzymes and potential drug-drug interactions. The following tables summarize key quantitative data related to the pharmacokinetics of tramadol and N-desmethyltramadol, as well as the enzymatic kinetics of the N-demethylation reaction.
Table 1: Pharmacokinetic Parameters of Tramadol and N-desmethyltramadol in Humans
| Parameter | Tramadol | N-desmethyltramadol (M2) | Reference(s) |
| Peak Plasma Concentration (Cmax) | 70 - 592 ng/mL (after 100 mg oral dose) | ~440 - 475 µg·h·L⁻¹ (AUC after 400 mg IV) | [1][6] |
| Time to Peak Plasma Concentration (Tmax) | ~1.6 - 2 hours (oral) | Not explicitly stated | [7] |
| Elimination Half-life (t½) | 6.3 ± 1.4 hours | Not explicitly stated | [1] |
| Protein Binding | ~20% | Not explicitly stated | [1] |
Table 2: Enzyme Kinetic Parameters for Tramadol N-Demethylation
| Enzyme | Km (µM) | Vmax (pmol/mg/min) | Reference(s) |
| CYP2B6 (in human liver microsomes) | Data not consistently available | Data not consistently available | |
| CYP3A4 (in human liver microsomes) | Data not consistently available | Data not consistently available | |
| High-affinity enzyme (in human liver microsomes) | ~1021 | Not explicitly reported | [8] |
Note: Specific Km and Vmax values for the N-demethylation of tramadol by individual recombinant CYP2B6 and CYP3A4 enzymes are not consistently reported in the literature, highlighting an area for further research.
Experimental Protocols
Accurate quantification of tramadol and N-desmethyltramadol in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Below are detailed methodologies for an in vitro metabolism assay and analytical quantification.
In Vitro Metabolism of Tramadol using Human Liver Microsomes
This protocol describes a typical in vitro experiment to study the metabolism of tramadol to N-desmethyltramadol using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Tramadol hydrochloride
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of tramadol in a suitable solvent (e.g., methanol or water).
-
In a microcentrifuge tube, combine potassium phosphate buffer, human liver microsomes, and the tramadol stock solution to achieve the desired final concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures vigorously.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS or GC-MS.
-
Analytical Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the simultaneous quantification of tramadol and N-desmethyltramadol in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tramadol: e.g., m/z 264.2 → 58.2[9]
-
N-desmethyltramadol: e.g., m/z 250.2 → 58.2
-
Internal Standard: Specific to the chosen IS.
-
Sample Preparation (Plasma):
-
Protein Precipitation:
-
To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or well plate.
-
-
Evaporation and Reconstitution (Optional but recommended for increased sensitivity):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
Injection:
-
Inject the prepared sample into the LC-MS/MS system.
-
Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or ICH) for parameters including linearity, accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.[10][11][12]
Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the quantification of tramadol and its metabolites in urine samples.
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS) with an electron ionization (EI) source
Chromatographic Conditions:
-
Column: A capillary column such as a DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[13]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is typically used to achieve optimal separation (e.g., initial temperature of 100°C, ramped to 280°C).
-
Injection Mode: Splitless injection.
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.
-
Characteristic Ions:
-
Tramadol: e.g., m/z 58, 263
-
N-desmethyltramadol: e.g., m/z 44, 249
-
Sample Preparation (Urine):
-
Hydrolysis (Optional):
-
To measure total (conjugated and unconjugated) concentrations, an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) can be performed.
-
-
Liquid-Liquid Extraction (LLE):
-
To a 1 mL aliquot of urine, add an internal standard and adjust the pH to basic conditions (e.g., with sodium carbonate).
-
Add an organic extraction solvent (e.g., a mixture of ethyl acetate and diethyl ether).[14]
-
Vortex vigorously and then centrifuge to separate the layers.
-
-
Evaporation and Derivatization:
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Derivatize the residue with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve chromatographic properties and sensitivity.
-
-
Injection:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) and inject it into the GC-MS system.
-
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, provide visual representations of the tramadol N-demethylation pathway and a typical experimental workflow for in vitro metabolism studies.
Conclusion
The N-demethylation of tramadol to N-desmethyltramadol, mediated primarily by CYP2B6 and CYP3A4, is a significant metabolic pathway influencing the drug's overall disposition. Understanding the kinetics and analytical quantification of this process is crucial for drug development, clinical pharmacology, and personalized medicine. The provided protocols and data serve as a valuable resource for researchers in this field. Further investigation into the specific kinetic parameters of the involved enzymes and the clinical implications of variability in this pathway will continue to enhance our understanding of tramadol's complex pharmacology.
References
- 1. Tramadol - Wikipedia [en.wikipedia.org]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enantioselective pharmacokinetics of tramadol and its three main metabolites; impact of CYP2D6, CYP2B6, and CYP3A4 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Investigation of O-Demethyl Tramadol/Tramadol Ratio for Cytochrome P450 2D6 Phenotyping: The CYTRAM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The metabolism of tramadol by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 12. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
The Biological Significance of N-desmethyl Tramadol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol, a widely prescribed centrally acting analgesic, exerts its therapeutic effects through a complex mechanism involving both opioid and non-opioid pathways. Its metabolism in the liver yields several metabolites, with O-desmethyl tramadol (M1) being the most well-characterized for its significant contribution to analgesia via potent mu-opioid receptor agonism. However, another primary metabolite, N-desmethyl tramadol (M2), is also formed through the action of cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2] This technical guide provides an in-depth analysis of the biological significance of N-desmethyl tramadol, focusing on its pharmacological activity, receptor binding profile, and role in the overall therapeutic and side-effect profile of tramadol.
Pharmacological Profile of N-desmethyl Tramadol
Current scientific literature indicates that N-desmethyl tramadol (M2) possesses significantly less pharmacological activity compared to both the parent compound, tramadol, and the O-desmethyl metabolite, M1. Its contribution to the analgesic effects of tramadol is considered to be negligible.
Opioid Receptor Activity
Studies characterizing the affinity of tramadol and its metabolites for opioid receptors have consistently demonstrated that N-desmethyl tramadol has a very weak affinity for the mu-opioid receptor. Research by Gillen et al. (2000) on the cloned human mu-opioid receptor found that racemic N-desmethyl tramadol displayed a binding affinity (Ki) greater than 10 µM.[3] Furthermore, in functional assays, N-desmethyl tramadol showed no stimulatory effect on [35S]GTPγS binding, indicating a lack of agonist activity at the mu-opioid receptor.[3] This is in stark contrast to the M1 metabolite, which is a potent agonist at this receptor.
Monoamine Reuptake Inhibition
The non-opioid component of tramadol's analgesic action is attributed to its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE). This activity is primarily associated with the enantiomers of the parent tramadol molecule.[4] While comprehensive quantitative data for N-desmethyl tramadol's affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) is limited, the available evidence suggests its activity is minimal. Studies focusing on the monoamine reuptake inhibition of tramadol and its M1 metabolite have not highlighted any significant contribution from the M2 metabolite.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for N-desmethyl tramadol in comparison to tramadol and its active metabolite, O-desmethyl tramadol.
| Compound | Target | Parameter | Value | Reference |
| (±)-N-desmethyl tramadol (M2) | Human µ-opioid receptor | Ki | > 10 µM | [3] |
| Human µ-opioid receptor | Agonist Activity ([35S]GTPγS) | No stimulatory effect | [3] | |
| (±)-Tramadol | Human µ-opioid receptor | Ki | 2.4 µM | [3] |
| (+)-O-desmethyl tramadol (M1) | Human µ-opioid receptor | Ki | 3.4 nM | [3] |
| (-)-O-desmethyl tramadol (M1) | Human µ-opioid receptor | Ki | 240 nM | [3] |
| (+)-Tramadol | Serotonin Transporter (SERT) | Ki | 0.53 µM | [4] |
| (-)-Tramadol | Norepinephrine Transporter (NET) | Ki | 0.43 µM | [4] |
Experimental Protocols
Opioid Receptor Binding Affinity Assay (Competitive Inhibition)
This protocol is based on the methodology described by Gillen et al. (2000).[3]
Objective: To determine the binding affinity (Ki) of N-desmethyl tramadol for the human mu-opioid receptor.
Materials:
-
Membranes from Chinese hamster ovary (CHO) cells stably transfected with the human mu-opioid receptor.
-
[3H]Naloxone (radioligand).
-
N-desmethyl tramadol (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of N-desmethyl tramadol.
-
In a 96-well plate, add the CHO cell membranes, a fixed concentration of [3H]Naloxone, and varying concentrations of N-desmethyl tramadol.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on the filters using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., naloxone).
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of N-desmethyl tramadol that inhibits 50% of the specific binding of [3H]Naloxone) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This protocol is based on the methodology described by Gillen et al. (2000).[3]
Objective: To assess the agonist activity of N-desmethyl tramadol at the human mu-opioid receptor.
Materials:
-
Membranes from CHO cells stably transfected with the human mu-opioid receptor.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
N-desmethyl tramadol (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of N-desmethyl tramadol.
-
In a 96-well plate, add the CHO cell membranes, a fixed concentration of GDP, and varying concentrations of N-desmethyl tramadol.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.
-
Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The stimulatory effect of N-desmethyl tramadol is expressed as the percentage increase over basal binding.
Monoamine Reuptake Inhibition Assay
This protocol is based on the methodology described by Raffa et al. (1993).[4]
Objective: To determine the inhibitory effect of N-desmethyl tramadol on serotonin and norepinephrine reuptake.
Materials:
-
Synaptosomal preparations from specific brain regions (e.g., rat cortex for serotonin, rat hypothalamus for norepinephrine).
-
[3H]Serotonin or [3H]Norepinephrine (radiolabeled neurotransmitter).
-
N-desmethyl tramadol (test compound).
-
Appropriate buffer solutions.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare synaptosomes from the relevant brain regions.
-
Pre-incubate the synaptosomes with varying concentrations of N-desmethyl tramadol.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]Serotonin or [3H]Norepinephrine.
-
Incubate for a short period at a specified temperature (e.g., 37°C).
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the synaptosomes and measure the radioactivity taken up using a liquid scintillation counter.
-
Determine the IC50 value, which is the concentration of N-desmethyl tramadol that inhibits 50% of the specific neurotransmitter uptake.
Signaling Pathways and Logical Relationships
Metabolism of tramadol and the primary actions of its metabolites.
Workflow for a competitive radioligand binding assay.
Conclusion
The N-desmethyl metabolite of tramadol (M2) is a product of hepatic metabolism by CYP3A4 and CYP2B6. Based on current evidence, its biological significance in the context of tramadol's therapeutic effects is minimal. It exhibits very weak affinity for the mu-opioid receptor and lacks agonist activity. Its contribution to the inhibition of serotonin and norepinephrine reuptake is also considered negligible compared to the parent tramadol enantiomers. Therefore, for drug development and clinical pharmacology, N-desmethyl tramadol is primarily viewed as an inactive metabolite, with the analgesic and major side-effect profile of tramadol being predominantly determined by the parent drug and the O-desmethyl (M1) metabolite. Further research could focus on quantifying the precise, albeit weak, interaction of N-desmethyl tramadol with a broader range of receptors and transporters to fully complete its pharmacological profile.
References
- 1. Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complementary and synergistic antinociceptive interaction between the enantiomers of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Certificate of Analysis: A Technical Guide to (+)-N-Desmethyl Tramadol-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for the certified reference material (+)-N-Desmethyl Tramadol-d3. Understanding the data and methodologies presented in a CoA is critical for ensuring the quality, accuracy, and reliability of research and analytical results in drug development and forensic analysis. This document will dissect the key components of a CoA, present data in a clear and comparable format, and detail the experimental protocols used to certify the material.
Quantitative Data Summary
A Certificate of Analysis for a reference standard like this compound provides critical quantitative data to ensure its identity, purity, and concentration. The following tables summarize the typical data found on a CoA.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Chemical Name | This compound |
| Molecular Formula | C₁₅H₂₀D₃NO₂ |
| Molecular Weight | 252.38 g/mol |
| CAS Number | 1261398-09-7 (for racemate) |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol |
Table 2: Purity and Identity
| Analytical Test | Method | Result |
| Chromatographic Purity | HPLC-UV | ≥98% |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation |
| Identity Confirmation | ¹H-NMR | Conforms to structure |
| Identity Confirmation | Mass Spectrometry | Conforms to structure |
Table 3: Certified Concentration (for solutions)
| Parameter | Method | Certified Value |
| Concentration | Gravimetric Preparation & HPLC | 100 µg/mL (as free base) |
| Solvent | - | Methanol |
Experimental Protocols
The certification of a reference material relies on a series of rigorous analytical tests. The methodologies for the key experiments are detailed below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Purpose: To determine the chromatographic purity of the material by separating it from any potential impurities.
Methodology:
-
Instrument: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is often adjusted to optimize separation.[1][2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, often around 270 nm for Tramadol and its metabolites.[2]
-
Procedure: A solution of the this compound is prepared in a suitable solvent (e.g., mobile phase) and injected into the HPLC system. The area of the main peak is compared to the total area of all peaks in the chromatogram to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Purpose: To confirm the molecular weight and structure of the compound and to determine the degree of deuterium incorporation.
Methodology:
-
Instrument: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is common for LC-MS, while electron ionization (EI) is used for GC-MS.
-
Analysis Mode: Full scan mode is used to determine the molecular weight. The mass-to-charge ratio (m/z) of the molecular ion is measured. For N-Desmethyl Tramadol, the expected [M+H]⁺ ion would be around m/z 250.2 for the non-deuterated form.[3] For the d3 analog, this would be shifted accordingly.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to generate a fragmentation pattern that is characteristic of the molecule's structure, further confirming its identity.[3]
-
Isotopic Purity Assessment: High-resolution mass spectrometry is used to determine the distribution of isotopic masses, allowing for the calculation of the percentage of deuterium incorporation.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
Purpose: To provide detailed information about the chemical structure of the molecule, confirming the identity and arrangement of protons.
Methodology:
-
Instrument: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., Methanol-d4).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The ¹H-NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, integration values, and coupling patterns of the proton signals are analyzed and compared to the expected spectrum for the known structure of (+)-N-Desmethyl Tramadol. The absence of signals corresponding to the deuterated positions confirms the labeling.
Visualizations
The following diagrams illustrate key processes and relationships relevant to this compound.
References
Commercial Availability and Technical Guide to Deuterated Tramadol Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of deuterated tramadol metabolites, designed to assist researchers, scientists, and drug development professionals in their analytical and research endeavors. This document summarizes key quantitative data, outlines experimental protocols from cited literature, and presents visual diagrams of metabolic pathways and experimental workflows.
Tramadol, a widely used synthetic opioid analgesic, undergoes extensive metabolism in the body, primarily through the cytochrome P450 (CYP) enzymes CYP2D6 and CYP3A4.[1][2][3] The main phase I metabolites are O-desmethyltramadol (M1) and N-desmethyltramadol (M2).[3][4] M1 is a more potent µ-opioid receptor agonist than the parent drug and is a significant contributor to tramadol's analgesic effect.[1][2][5] Deuterated analogs of these metabolites serve as invaluable internal standards for quantitative bioanalysis by mass spectrometry, aiding in pharmacokinetic and metabolic studies.[6][7] The substitution of hydrogen with deuterium atoms results in a heavier, more stable molecule that can be distinguished from its endogenous counterpart by mass spectrometry without altering its chemical properties.[7]
Commercially Available Deuterated Tramadol Metabolites
A variety of deuterated tramadol metabolites are commercially available from several suppliers as reference standards. The most commonly available deuterated metabolite is O-desmethyltramadol-d6 (M1-d6), followed by N-desmethyltramadol-d3 (M2-d3). These compounds are typically offered as hydrochloride salts and may be available in solid form or as certified reference material solutions.
Quantitative Data Summary
The following tables summarize the available quantitative data for commercially available deuterated tramadol metabolites. This information has been compiled from various supplier websites and product documentation.
Table 1: Deuterated O-Desmethyltramadol (M1)
| Product Name | Supplier | Catalog Number | Form | Purity | Isotopic Enrichment |
| O-Desmethyl Tramadol-d6 | MedChemExpress | HY-100282S | Solid | >98% | Not specified |
| O-Desmethyl-cis-Tramadol-d6 HCl | Axios Research | AR-T02737 | Solid | Not specified | Not specified |
| (+)-O-Desmethyl Tramadol-D6 Hydrochloride | Acanthus Research | ACB-161028-0068 | Solid | High chemical and isotopic purity | Not specified |
| (-)-O-Desmethyl Tramadol-D6 Hydrochloride | Acanthus Research | TMD-16-003 | Solid | High chemical and isotopic purity | Not specified |
| O-Desmethyl-cis-tramadol-D6 hydrochloride solution | Sigma-Aldrich (Cerilliant®) | D-058-1ML | 100 µg/mL in Methanol | Not specified | Not specified |
| (+)-O-Desmethyl Tramadol-d6 | Hölzel Diagnostika | HXO-08334 | Solid | Not specified | Not specified |
Table 2: Deuterated N-Desmethyltramadol (M2)
| Product Name | Supplier | Catalog Number | Form | Purity | Isotopic Enrichment |
| rac N-Desmethyl Tramadol-d3 Hydrochloride | LGC Standards | TRC-N294102-10MG | Solid | 99.5% | Not specified |
| rac-N-Desmethyl Tramadol-d3 (HCl salt) | Axios Research | AR-T02732 | Solid | Not specified | Not specified |
| N-Desmethyl N-Nitroso Tramadol-D3 | Veeprho | VRP-API-3184 | Solid | Not specified | Not specified |
| N-Desmethyl N-nitroso Tramadol-d3 | Clearsynth | CS-O-54795 | Solid | Not specified | Not specified |
Tramadol Metabolism and Deuterated Metabolites
Tramadol is metabolized in the liver via two primary pathways: O-demethylation to M1, primarily by CYP2D6, and N-demethylation to M2, primarily by CYP2B6 and CYP3A4.[3][4] M1 is further metabolized to N,O-didesmethyltramadol (M5). The metabolic cascade is illustrated in the following diagram.
Experimental Protocols
General Synthetic and Analytical Workflow
The synthesis of deuterated tramadol metabolites typically involves the use of deuterated precursors in a multi-step chemical synthesis process. This is followed by purification to isolate the desired compound and analytical characterization to confirm its identity and purity.
References
- 1. Tramadol - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tramadol, M1 metabolite and enantiomer affinities for cloned human opioid receptors expressed in transfected HN9.10 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Metabolites Stable Isotope Labeled Reference Standards Archives - Acanthus Research [acanthusresearch.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Structural Elucidation of (+)-N-Desmethyl Tramadol-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract: (+)-N-Desmethyl Tramadol-d3 is a deuterated analog of (+)-N-Desmethyl Tramadol, a primary active metabolite of the analgesic drug Tramadol. This document provides a comprehensive guide to the structural elucidation of this compound, synthesizing information from analytical methodologies applied to Tramadol and its metabolites. It outlines the common analytical techniques, experimental protocols, and data interpretation necessary for the comprehensive characterization of this isotopically labeled compound, which is crucial for its use as an internal standard in pharmacokinetic and metabolic studies.
Introduction
Tramadol is a centrally acting analgesic used for the treatment of moderate to severe pain. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites, including the active metabolite O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2)[1]. The N-desmethyl metabolite, while having a lesser affinity for opioid receptors compared to O-desmethyltramadol, is still a significant component in the metabolic profile of tramadol[1][2].
Isotopically labeled internal standards are essential for accurate quantification in mass spectrometry-based bioanalytical methods. This compound serves as a valuable internal standard for the quantification of (+)-N-Desmethyl Tramadol in biological matrices, minimizing variations from sample preparation and instrument response[3]. The structural integrity and isotopic purity of such standards are paramount for reliable analytical results. This guide details the methodologies for the structural elucidation of this compound.
Chemical Structure
-
Systematic Name: (1R,2R)-1-(3-methoxyphenyl)-2-((methyl-d3-amino)methyl)cyclohexanol
-
Molecular Formula: C₁₅H₂₀D₃NO₂[3]
-
Molecular Weight: Approximately 252.37 g/mol [4]
The deuterium atoms are typically introduced on the N-methyl group to provide a stable isotopic label with a distinct mass shift from the unlabeled analyte.
Analytical Techniques for Structural Elucidation
A combination of spectroscopic and spectrometric techniques is employed for the complete structural characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The absence of signals in the ¹H NMR spectrum corresponding to the N-methyl protons and the altered splitting patterns in adjacent protons can confirm the position of deuterium labeling.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for confirming the connectivity of the molecule and the location of the deuterium label.
-
Chromatography: Gas chromatography (GC) and liquid chromatography (LC) are used to separate the compound from impurities and to determine its retention time, which is a key identifying characteristic[5][6][7]. Chiral chromatography can be employed to confirm the enantiomeric purity of the (+) form[7][8][9].
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition and determine the exact mass of the molecule.
Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled to an electrospray ionization (ESI) source.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol to a final concentration of approximately 1 µg/mL.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: m/z 50-500
-
Resolution: >60,000 FWHM
-
-
Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺. Compare the experimentally measured mass with the theoretically calculated mass for C₁₅H₂₀D₃NO₂ + H⁺. The mass difference should be within 5 ppm. The extracted ion chromatogram for the protonated desmethyl tramadol would be at m/z 250.1802[10].
Tandem Mass Spectrometry (MS/MS)
Objective: To elucidate the molecular structure by analyzing the fragmentation pattern.
Instrumentation: A triple quadrupole or ion trap mass spectrometer.
Methodology:
-
Sample Introduction: Infuse the sample as described for HRMS or inject it onto an LC column for separation prior to MS analysis.
-
Precursor Ion Selection: Select the protonated molecule [M+H]⁺ as the precursor ion for collision-induced dissociation (CID).
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Fragment Ion Analysis: Acquire the product ion spectrum.
-
Data Interpretation: The fragmentation of N-Desmethyl Tramadol typically involves the loss of the dimethylamine group or related fragments[10]. For the d3 analog, a characteristic fragment ion corresponding to the loss of the deuterated methylamine side chain would be observed, confirming the location of the deuterium labels. A prominent peak representing the amine-containing residue is often observed[11].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the overall chemical structure and the site of deuteration.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Observations: The spectrum should show signals corresponding to the aromatic protons, the cyclohexyl ring protons, and the methoxy group protons. A key confirmation of the d3 labeling is the absence of the N-methyl singlet that would be present in the non-deuterated compound.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Observations: The spectrum will show signals for all carbon atoms. The carbon of the N-CD₃ group will exhibit a characteristic triplet in the proton-coupled spectrum due to coupling with deuterium (spin I=1) and will be significantly less intense or absent in the proton-decoupled spectrum.
-
Chiral Liquid Chromatography
Objective: To confirm the enantiomeric purity of the (+)-enantiomer.
Methodology:
-
Chromatographic System: An HPLC or UHPLC system with a chiral column. A chiral alpha-1-acid glycoprotein (AGP) column can be used[7][12].
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or ethanol) and a buffer (e.g., ammonium acetate)[7][12].
-
Detection: UV or MS detection.
-
Procedure: Inject a solution of this compound and a racemic standard of N-Desmethyl Tramadol. The (+)-enantiomer should elute at a specific retention time, and no significant peak should be observed at the retention time corresponding to the (-)-enantiomer.
Data Presentation
Table 1: Representative Mass Spectrometry Data
| Technique | Parameter | Expected Value for this compound |
| HRMS | [M+H]⁺ (Calculated) | 253.2012 |
| [M+H]⁺ (Observed) | Within 5 ppm of calculated | |
| MS/MS | Precursor Ion (m/z) | 253.2 |
| Major Fragment Ions (m/z) | Fragments corresponding to the loss of water, the deuterated aminomethyl group, and cleavage of the cyclohexyl ring. A key fragment at m/z 61.08 (CH₃N⁺D₃) would be indicative of the deuterated side chain. |
Table 2: Representative ¹H NMR Data (Predicted, based on non-deuterated analog)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Aromatic (3H) | 6.7 - 7.3 | m |
| -OCH₃ (3H) | ~3.8 | s |
| Cyclohexyl (11H) | 1.4 - 2.8 | m |
| -N-CH ₂- (2H) | ~2.5 | m |
| OH | Variable | br s |
| N-CH ₃ | Absent | - |
Visualizations
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Metabolic pathway of Tramadol and the role of the deuterated internal standard.
Conclusion
The structural elucidation of this compound requires a multi-faceted analytical approach. The combination of high-resolution mass spectrometry, tandem mass spectrometry, NMR spectroscopy, and chiral chromatography provides the necessary data to confirm the elemental composition, molecular structure, location of the deuterium label, and enantiomeric purity. The protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and other deuterated internal standards, ensuring their suitability for use in regulated bioanalytical assays.
References
- 1. researchgate.net [researchgate.net]
- 2. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]
- 3. N-Desmethyl-cis-tramadol-D3 HCl | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 4. rac-N-Desmethyl Tramadol-d3 (HCl salt) | Axios Research [axios-research.com]
- 5. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stereospecific high-performance liquid chromatographic analysis of tramadol and its O-demethylated (M1) and N,O-demethylated (M5) metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Network-Based Identification of Tramadol Metabolites in a Fatal Tramadol Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural elucidation of tramadol, its derivatives, and metabolites using chemical derivatization and liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating Isotopic Purity: A Technical Guide for (+)-N-Desmethyl Tramadol-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical aspects of isotopic purity for the deuterated internal standard, (+)-N-Desmethyl Tramadol-d3. Ensuring high isotopic purity is paramount for the accuracy and reliability of quantitative bioanalytical studies. This document provides a comprehensive overview of the requirements, analytical methodologies, and relevant biological pathways associated with this compound.
Isotopic Purity Requirements
While specific regulatory limits for the isotopic purity of this compound are not explicitly defined in publicly available documents from bodies like the FDA or EMA, the overarching principle for any internal standard is to possess the highest possible purity to ensure it does not interfere with the measurement of the unlabeled analyte. The industry standard and typical specification for commercially available deuterated standards, including various forms of N-Desmethyl Tramadol-d3, is an isotopic purity of ≥98% . This high level of enrichment minimizes the contribution of the deuterated standard's signal to the signal of the endogenous, non-labeled analyte, a crucial factor for accurate quantification, especially at the lower limit of quantification (LLOQ).
Regulatory guidelines from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.) provide a framework for the validation of analytical procedures, which implicitly includes the characterization of reference standards.[1][2][3][4][5][6][7][8][9] These guidelines emphasize the need for well-characterized reference materials to ensure the accuracy and precision of analytical data.
Table 1: Summary of Isotopic Purity Data for Deuterated Tramadol Analogs
| Compound | Isotopic Purity Specification | Source |
| rac N-Desmethyl Tramadol-d3 Hydrochloride | Not explicitly stated, but high purity is standard for reference materials. | [10] |
| This compound | Not explicitly stated, but high purity is standard for reference materials. | [11] |
| Commercially Available Deuterated Standards (General) | Typically ≥98% or ≥99% | Industry Standard |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for this compound relies on sophisticated analytical techniques capable of differentiating between isotopologues. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for assessing isotopic purity. The methodology involves the separation of the deuterated compound from any unlabeled counterpart and the subsequent analysis of their mass-to-charge ratios.
Detailed Methodology for LC-MS/MS Analysis:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a known concentration.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[12]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Analysis Mode: Full scan mode is used to observe the full isotopic cluster. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted analysis of the deuterated and non-deuterated species.
-
Data Analysis: The isotopic purity is calculated by comparing the peak area of the ion corresponding to the deuterated molecule with the peak areas of the ions corresponding to the unlabeled molecule and other isotopologues. The natural isotopic abundance of elements like carbon and oxygen must be taken into account for accurate calculations.[13]
-
Table 2: Example LC-MS/MS Parameters for Tramadol Metabolite Analysis
| Parameter | Value |
| LC System | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | ESI Positive |
| Monitored Transitions | Specific to (+)-N-Desmethyl Tramadol and its d3 isotopologue |
| Collision Energy | Optimized for fragmentation of the parent ions |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is another primary technique for determining isotopic purity. It offers the advantage of being a primary ratio method, meaning it can provide a direct measure of the amount of substance without the need for a calibration curve with the same analyte.[14][15][16][17][18]
Detailed Methodology for qNMR Analysis:
-
Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard of known purity are dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Nucleus: ¹H NMR is typically used to observe the signals of the non-deuterated positions and any residual protons at the deuterated positions.
-
Acquisition Parameters: Key parameters such as the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all nuclei, which is crucial for accurate quantification. A 90° pulse angle is often used.
-
-
Data Processing and Analysis:
-
The ¹H NMR spectrum is processed with appropriate phasing and baseline correction.
-
The integrals of specific, well-resolved signals from both the analyte and the internal standard are carefully measured.
-
The isotopic purity is calculated by comparing the integral of a signal from a proton in the unlabeled molecule to the integral of a signal from a proton in the deuterated molecule (if any residual signal is present) and the integral of the internal standard. The number of protons giving rise to each signal must be taken into account.
-
Signaling Pathways and Biological Context
Tramadol and its metabolites, including N-desmethyl tramadol, exert their analgesic effects through a dual mechanism of action. Understanding these pathways is crucial for researchers in drug development.
Tramadol itself is a racemic mixture, and its enantiomers have different pharmacological profiles. The (+)-enantiomer and its primary active metabolite, (+)-O-desmethyltramadol (M1), are agonists of the µ-opioid receptor.[19][20][21] Additionally, the (+) and (-) enantiomers of tramadol inhibit the reuptake of serotonin and norepinephrine, respectively.[19][20][21][22] While N-desmethyl tramadol is generally considered to have significantly less or no opioid activity compared to O-desmethyl tramadol, understanding the complete metabolic and signaling landscape is important.[23][24]
Below are diagrams illustrating the key signaling pathways.
References
- 1. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. ICH Official web site : ICH [ich.org]
- 3. uspbpep.com [uspbpep.com]
- 4. Monographs and General Chapters Affected by Revision to General Chapter Spectrophotometry and Light-Scattering | USP-NF [uspnf.com]
- 5. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 6. drugfuture.com [drugfuture.com]
- 7. youtube.com [youtube.com]
- 8. database.ich.org [database.ich.org]
- 9. m.youtube.com [m.youtube.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Network-Based Identification of Tramadol Metabolites in a Fatal Tramadol Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 17. ethz.ch [ethz.ch]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tramadol - Wikipedia [en.wikipedia.org]
- 23. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
Foundational Research on Tramadol and its Primary Metabolites: A Technical Guide
This guide provides an in-depth overview of the foundational research on tramadol and its primary active metabolite, O-desmethyltramadol (M1). It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, metabolism, pharmacokinetics, and analytical methodologies.
Core Concepts: Mechanism of Action and Metabolism
Tramadol exerts its analgesic effects through a dual mechanism, a characteristic that distinguishes it from traditional opioids.[1][2][3] It functions as a centrally acting analgesic through the synergistic actions of its two enantiomers and its primary metabolite, M1.[1][2]
-
Opioid Receptor Agonism : The metabolite (+)-O-desmethyltramadol (M1) is a potent agonist of the μ-opioid receptor (MOR).[1][2][4] This interaction is primarily responsible for the opioid-like analgesic effects of tramadol.[4] The affinity of M1 for the μ-opioid receptor is significantly higher than that of the parent compound.[4][5] In animal models, M1 is up to 6 times more potent than tramadol in producing analgesia and 200 times more potent in μ-opioid binding.[1]
-
Monoamine Reuptake Inhibition : Racemic tramadol also inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE).[1][2][6] The (+)-tramadol enantiomer is more potent in inhibiting serotonin reuptake, while the (-)-tramadol enantiomer is more potent at inhibiting norepinephrine reuptake.[1][2][4] This action on the monoaminergic system contributes to pain modulation by enhancing the descending inhibitory pain pathways in the spinal cord.[2][7]
Metabolism
Tramadol is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2][4] The two main metabolic pathways are:
-
O-demethylation to O-desmethyltramadol (M1), catalyzed predominantly by the CYP2D6 enzyme.[2][4][7] This is the critical step for producing the pharmacologically active M1 metabolite.[5][8]
-
N-demethylation to N-desmethyltramadol (M2), catalyzed by CYP3A4 and CYP2B6 .[1][2][9]
Genetic polymorphisms in the CYP2D6 enzyme can lead to significant variability in the pharmacokinetic and pharmacodynamic responses to tramadol.[2][4] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which affects the rate of M1 formation and can impact analgesic efficacy and the risk of adverse effects.[8][10] For instance, poor metabolizers may experience reduced pain relief due to lower M1 concentrations, while ultrarapid metabolizers are at a higher risk of opioid-related side effects.[5][8]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for tramadol and its primary metabolite M1, providing a basis for comparison and analysis.
Table 1: Receptor Binding and Transporter Inhibition Affinities
| Compound | Target | Ki (μmol/L) | Ki (nm) | Notes |
| (+/-)-Tramadol | μ-Opioid Receptor (MOR) | 2.4[4][7] | 2400 | Weak affinity. |
| (+)-M1 | μ-Opioid Receptor (MOR) | 0.0034[4][7] | 3.4[11] | Significantly higher affinity than the parent drug. |
| (-)-M1 | μ-Opioid Receptor (MOR) | 0.24[4] | 240 | |
| (+/-)-Tramadol | Serotonin Transporter (SERT) | 1.19[4] | 990[12] | |
| (+)-Tramadol | Serotonin Transporter (SERT) | 0.87[4] | - | More potent than (-)-tramadol for SERT inhibition. |
| (+/-)-Tramadol | Norepinephrine Transporter (NET) | 14.6[4] | 790[12] | |
| (-)-Tramadol | Norepinephrine Transporter (NET) | 1.08[4] | - | More potent than (+)-tramadol for NET inhibition. |
Ki (inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher affinity.
Table 2: Pharmacokinetic Parameters
| Parameter | Tramadol | O-desmethyltramadol (M1) | Notes |
| Bioavailability (Oral) | ~68% (single dose), >90% (multiple doses)[4] | - | Rapid and almost complete absorption.[2] |
| Tmax (Oral) | 1.6 - 4.9 hours[2][4] | - | Time to reach maximum plasma concentration. |
| Cmax (100mg Oral Dose) | 308 μg/L[4] | - | Maximum plasma concentration. |
| Elimination Half-life (t1/2) | ~6.3 hours[1][2] | ~7.4 hours[1] | Half-life can increase with multiple doses.[1] |
| Protein Binding | ~20%[2] | - | |
| Excretion | ~30% unchanged, ~60% as metabolites (Urine)[1] | - | Primarily excreted via the kidneys.[2][7] |
Visualizing Core Pathways and Processes
Diagrams created using the DOT language provide a visual representation of the key pathways and experimental workflows associated with tramadol research.
Tramadol Metabolism Pathway
Caption: Metabolic conversion of tramadol to its primary metabolites.
Dual Mechanism of Action at the Synapse
Caption: Tramadol's synergistic opioid and monoaminergic actions.
Analytical Workflow for Quantification
Caption: Typical workflow for analyzing tramadol in biological samples.
Experimental Protocols
Representative Protocol: Quantification of Tramadol and M1 in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the simultaneous determination of tramadol and O-desmethyltramadol in human plasma, based on common methodologies found in the literature.[13][14]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 500 µL of human plasma in a centrifuge tube, add an internal standard (e.g., tramadol-13C,d3).[13]
-
Alkalinize the sample with a basic buffer (e.g., sodium carbonate) to the appropriate pH.
-
Add 3 mL of an organic extraction solvent mixture (e.g., ethyl acetate and diethyl ether, 1:1 v/v).[14]
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
2. Chromatographic Conditions
-
System : High-Performance Liquid Chromatography (HPLC) system.
-
Column : A reversed-phase C18 column (e.g., Purospher® STAR RP-18, 50-2.1 mm, 2 µm).
-
Mobile Phase : A gradient elution using:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.[15]
3. Mass Spectrometric Conditions
-
System : Triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Detection : Multiple Reaction Monitoring (MRM).
-
MRM Transitions (m/z) :
-
Note: Specific ion source parameters (e.g., capillary voltage, source temperature) must be optimized for the specific instrument used.
4. Calibration and Quantification
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of tramadol and M1 into blank plasma.[15]
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
The concentration of the analytes in the unknown samples is determined by interpolation from the linear regression of the calibration curve. Linearity is typically assessed over a range such as 1-1000 ng/mL for tramadol.[13]
Representative Protocol: In Vitro μ-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of tramadol and its metabolites for the μ-opioid receptor.
1. Materials
-
Receptor Source : Membrane preparations from cells stably expressing the cloned human μ-opioid receptor (hMOR).
-
Radioligand : [3H]-DAMGO (a selective MOR agonist) or [3H]-Naloxone (an antagonist).
-
Test Compounds : Tramadol, M1, and other metabolites of interest, dissolved in an appropriate solvent.
-
Binding Buffer : e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.[16]
-
Wash Buffer : Cold buffer, same composition as binding buffer.
-
Scintillation Cocktail and Scintillation Counter .
2. Assay Procedure
-
In a 96-well plate, combine the hMOR membrane preparation (e.g., 10-20 µg protein/well), the radioligand at a concentration near its Kd value (e.g., 2 nM [3H]-DAMGO), and varying concentrations of the unlabeled test compound.[16]
-
Total Binding : Wells containing membranes and radioligand only.
-
Non-specific Binding (NSB) : Wells containing membranes, radioligand, and a high concentration of a potent unlabeled ligand (e.g., 10 µM naloxone) to saturate the receptors.[16]
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
3. Data Analysis
-
Specific Binding : Calculated as Total Binding - Non-specific Binding.
-
IC50 Determination : Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation : Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Tramadol - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjbphs.com [wjbphs.com]
- 15. mdpi.com [mdpi.com]
- 16. zenodo.org [zenodo.org]
Methodological & Application
Application Note: High-Throughput Quantification of Tramadol and Metabolites in Human Plasma using LC-MS/MS with (+)-N-Desmethyl Tramadol-d3 as an Internal Standard
October 26, 2025
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tramadol and its primary metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2), in human plasma. The method utilizes (+)-N-Desmethyl Tramadol-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Three distinct sample preparation protocols—protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE)—are presented to accommodate various laboratory workflows and sample complexities. The developed method is suitable for high-throughput analysis in clinical research, pharmacokinetic studies, and drug development settings.
Introduction
Tramadol is a centrally acting synthetic opioid analgesic used for the management of moderate to moderately severe pain. Its analgesic effect is attributed to a dual mechanism of action: weak agonism at the µ-opioid receptor and inhibition of the reuptake of serotonin and norepinephrine.[1][2] Tramadol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP2B6, into several metabolites.[3] The main active metabolite, O-desmethyltramadol (M1), exhibits a significantly higher affinity for the µ-opioid receptor than the parent drug and is a major contributor to the overall analgesic effect.[4] N-desmethyltramadol (M2) is another major metabolite.[4]
Given the variability in patient response and the potential for drug-drug interactions, the accurate quantification of tramadol and its key metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. LC-MS/MS has become the gold standard for this type of analysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results.
This application note provides a comprehensive guide for the development and implementation of an LC-MS/MS method for tramadol and its metabolites, featuring detailed protocols for sample preparation, optimized chromatographic and mass spectrometric conditions, and data analysis guidelines.
Experimental
Materials and Reagents
-
Tramadol hydrochloride, (+)-O-Desmethyltramadol hydrochloride, and (+)-N-Desmethyltramadol hydrochloride certified reference standards were sourced from a reputable supplier.
-
This compound was used as the internal standard.
-
HPLC-grade methanol, acetonitrile, water, and formic acid were obtained.
-
Human plasma (K2-EDTA) was sourced from an accredited biobank.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended for good separation.[3]
Standard Solutions
Stock solutions of tramadol, O-desmethyltramadol, N-desmethyltramadol, and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 methanol:water mixture to create calibration curves and quality control (QC) samples.
LC-MS/MS Method Parameters
Liquid Chromatography
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tramadol | 264.2 | 58.2 | 20 |
| O-Desmethyltramadol (M1) | 250.2 | 58.2 | 20 |
| N-Desmethyltramadol (M2) | 250.2 | 44.1 | 25 |
| This compound (IS) | 253.2 | 44.1 | 25 |
Note: The collision energy should be optimized for the specific instrument used.
Sample Preparation Protocols
Three different protocols for plasma sample preparation are provided below. The choice of method will depend on the desired level of sample cleanup, throughput requirements, and available resources.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.
Materials
-
Human plasma sample
-
Acetonitrile (ACN) containing 0.1% formic acid
-
Internal Standard working solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold ACN (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract compared to PPT, reducing matrix effects.
Materials
-
Human plasma sample
-
Internal Standard working solution
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Sodium hydroxide solution
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (50:50 methanol:water with 0.1% formic acid)
Procedure
-
Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution and vortex briefly.
-
Add 100 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex to dissolve the residue and transfer to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the most thorough sample cleanup, minimizing matrix interference and improving sensitivity.
Materials
-
Human plasma sample
-
Internal Standard working solution
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol
-
Water
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol
-
Elution solvent: 5% ammonium hydroxide in methanol
-
SPE manifold
-
Evaporator
-
Reconstitution solution (50:50 methanol:water with 0.1% formic acid)
Procedure
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 25 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid and vortex to mix.[5]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of 0.1% formic acid in methanol.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex and transfer to an autosampler vial.
-
-
Injection:
-
Inject 5 µL into the LC-MS/MS system.
-
Data Analysis and Quantitative Results
Quantification was performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was used.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) |
| Tramadol | 1.0 | 500 | >0.995 |
| O-Desmethyltramadol | 1.0 | 500 | >0.995 |
| N-Desmethyltramadol | 2.5 | 500 | >0.994 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. These are typical values and should be established during method validation.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
Quantitative Analysis of N-desmethyl Tramadol in Urine with Internal Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-desmethyl tramadol, a primary metabolite of the analgesic drug tramadol, in human urine. The methodologies described herein utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), employing an internal standard for accurate and precise quantification. These protocols are intended to guide researchers and drug development professionals in establishing robust and reliable analytical methods for clinical and forensic toxicology, as well as pharmacokinetic studies.
Introduction
Tramadol is a widely prescribed synthetic opioid analgesic for moderate to severe pain. It is extensively metabolized in the body, with N-desmethyl tramadol (NDT) being one of its principal metabolites. Monitoring the levels of tramadol and its metabolites in urine is crucial for assessing patient compliance, detecting potential misuse, and understanding the drug's pharmacokinetic profile. The inclusion of an internal standard is essential for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy of the quantitative results.
This application note details validated methods for the determination of N-desmethyl tramadol in urine, including comprehensive protocols for sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Three primary methodologies are presented: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Enzymatic Hydrolysis with "Dilute and Shoot" for LC-MS/MS analysis. The choice of method may depend on laboratory resources, desired sample throughput, and required sensitivity.
Reagents and Materials
-
Standards: N-desmethyl tramadol and a suitable isotopically labeled internal standard (e.g., N-desmethyl-cis-tramadol-D3 HCl) should be of certified reference material grade.[1]
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, ethyl acetate, methyl-tert-butyl ether (MTBE), and water.
-
Reagents: Formic acid, ammonium formate, sodium carbonate, hydrochloric acid, and β-glucuronidase enzyme.
-
Extraction Supplies: Polypropylene centrifuge tubes, SPE cartridges (e.g., mixed-mode cation exchange), and a positive pressure or vacuum manifold.
Preparation of Standards and Internal Standard
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-desmethyl tramadol and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-desmethyl tramadol stock solution with methanol or a suitable diluent to create calibration standards. The concentration range should encompass the expected concentrations in urine samples (e.g., 10-1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 1 µg/mL in methanol). The concentration should be chosen to provide a consistent and robust signal.
Sample Preparation Protocols
This protocol is adapted from a validated GC-MS method and is suitable for both GC-MS and LC-MS/MS analysis.[2][3][4]
-
Pipette 1 mL of urine into a 15 mL polypropylene centrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 1 mL of 0.1 M sodium carbonate solution to basify the sample.
-
Add 5 mL of an extraction solvent (e.g., methyl-tert-butyl ether (MTBE) or a 1:1 mixture of ethyl acetate and diethyl ether).
-
Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
For increased recovery, a back-extraction can be performed by adding 1 mL of 0.1 M hydrochloric acid to the organic extract, vortexing, and then transferring the aqueous layer to a fresh tube after phase separation. The pH is then adjusted back to basic before the final extraction step.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase or a suitable solvent for injection into the LC-MS/MS or GC-MS system.
This protocol utilizes mixed-mode cation exchange cartridges for efficient cleanup of urine samples.
-
Pipette 1 mL of urine into a 15 mL polypropylene centrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
Condition the SPE Cartridge: Pass 2 mL of methanol followed by 2 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge.
-
Load Sample: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Wash:
-
Wash with 2 mL of deionized water.
-
Wash with 2 mL of 0.1 M acetic acid.
-
Wash with 2 mL of methanol.
-
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
Elute: Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
This simplified protocol is designed for high-throughput analysis and accounts for conjugated metabolites.
-
Pipette 100 µL of urine into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 50 µL of β-glucuronidase enzyme solution in a suitable buffer (e.g., acetate buffer, pH 5.0).
-
Vortex briefly and incubate at 60°C for 1-2 hours to cleave the glucuronide conjugates.
-
After incubation, add 800 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Instrumental Analysis
LC-MS/MS Parameters
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is commonly used.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramps up to a high percentage (e.g., 95% B) to elute the analytes, and then returns to initial conditions for column re-equilibration.
-
Injection Volume: 5-10 µL
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-desmethyl tramadol: m/z 250.2 → 44.1[5]
-
N-desmethyl-cis-tramadol-D3 (Internal Standard): m/z 253.2 → 44.1 (example, transitions should be optimized)
-
GC-MS Parameters
-
Chromatographic Column: A capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 100°C, ramp to 280°C.
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantification.
-
N-desmethyl tramadol: Target and qualifier ions should be selected based on the mass spectrum (e.g., m/z 58, 71, 234).
-
Data Presentation and Quantitative Analysis
The following tables summarize typical quantitative data for the analysis of N-desmethyl tramadol in urine.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL (r² > 0.99)[2] |
| Limit of Quantification (LOQ) | 10 ng/mL[2] |
| Accuracy | 91.79 - 106.89%[2] |
| Intra-day Precision (%RSD) | 1.29 - 6.48%[2] |
| Inter-day Precision (%RSD) | 1.28 - 6.84%[2] |
| Recovery | > 90% |
Table 2: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL (r² > 0.99)[2] |
| Limit of Quantification (LOQ) | 20 ng/mL[2] |
| Accuracy | 91.79 - 106.89%[2] |
| Intra-day Precision (%RSD) | < 7%[2] |
| Inter-day Precision (%RSD) | < 7%[2] |
| Extraction Efficiency | 98.21%[2] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantitative analysis of N-desmethyl tramadol in urine.
Caption: Experimental workflow for N-desmethyl tramadol analysis.
References
- 1. nyc.gov [nyc.gov]
- 2. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
Application Note: Solid-Phase Extraction Protocol for the Analysis of Tramadol and Its Metabolites in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tramadol is a widely prescribed synthetic opioid analgesic for moderate to severe pain. It is extensively metabolized in the body, primarily by the cytochrome P450 enzymes, into several metabolites, including the pharmacologically active O-desmethyltramadol (M1) and other metabolites such as N-desmethyltramadol (M2) and O,N-didesmethyltramadol (M5). Accurate and reliable quantification of tramadol and its metabolites in biological samples is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Solid-phase extraction (SPE) is a robust and widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.[1] This application note provides a detailed protocol for the solid-phase extraction of tramadol and its major metabolites from biological matrices, primarily urine and plasma.
Experimental Protocol: Mixed-Mode Cation Exchange SPE
This protocol is a generalized procedure based on common practices for the extraction of basic drugs like tramadol and its metabolites using mixed-mode cation exchange (MCX) cartridges.[2][3] These cartridges contain a sorbent with both reversed-phase (e.g., C8) and strong cation exchange (e.g., benzenesulfonic acid) functionalities.[3]
Materials:
-
SPE Cartridges: Mixed-mode cation exchange (MCX) cartridges (e.g., Oasis MCX)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Deionized water
-
Sample tubes
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Urine: Centrifuge the urine sample to remove particulate matter. Dilute 1 mL of urine with 1 mL of 50 mM ammonium acetate buffer (pH 6).[3]
-
Plasma/Serum: To 1 mL of plasma or serum, add a protein precipitation agent (e.g., acetonitrile or perchloric acid).[4] Vortex and centrifuge. Dilute the supernatant with 1 mL of 50 mM ammonium acetate buffer (pH 6).[3]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/minute).[3]
-
-
Washing:
-
Elution:
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[5]
-
Reconstitute the dried residue in a suitable volume (e.g., 100-400 µL) of the mobile phase used for the analytical method (e.g., a mixture of acetonitrile and water with formic acid).[5][7] Vortex briefly and transfer to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes the performance of various SPE methods for the determination of tramadol and its metabolites in different biological matrices.
| Analyte | Matrix | SPE Method | Recovery (%) | LOQ (ng/mL) | Reference |
| Tramadol | Urine | Mixed-Mode (SCX) | >90% | - | [2] |
| O-desmethyltramadol | Urine | Mixed-Mode (SCX) | >90% | - | [2] |
| Tramadol | Plasma | Molecularly Imprinted Polymer | - | 8.5 | [8] |
| Tramadol | Urine | Molecularly Imprinted Polymer | - | 3.5 | [8] |
| Tramadol | Urine | Automated SPE (Oasis MCX) | >69% | 3-25 | [6] |
| O-desmethyltramadol | Plasma | Butyl Silica | ~90% | 5 nM | [9] |
| Tramadol | Plasma | Butyl Silica | ~90% | 5 nM | [9] |
| Tramadol | Urine | LLE | 94.1 ± 2.91 | 10 | [10][11] |
| O-desmethyltramadol | Urine | LLE | 96.3 ± 3.46 | 7.5 | [10][11] |
| Tramadol | Plasma | Protein Precipitation | 85.5–106.3 | 12.5 | [12] |
| O-desmethyltramadol | Plasma | Protein Precipitation | 85.5–106.3 | 2.5 | [12] |
| N-desmethyltramadol | Plasma | Protein Precipitation | 85.5–106.3 | 2.5 | [12] |
| N,O-didesmethyltramadol | Plasma | Protein Precipitation | 85.5–106.3 | 2.5 | [12] |
LLE: Liquid-Liquid Extraction, LOQ: Limit of Quantification, SCX: Strong Cation Exchange. Note that some references did not specify all metabolites.
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Tramadol Metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Tramadol Separation with Enhanced LCMS - AppNote [mtc-usa.com]
- 8. Solid-phase extraction of tramadol from plasma and urine samples using a novel water-compatible molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. wjbphs.com [wjbphs.com]
- 12. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of N-desmethyl Tramadol in Biological Matrices using Gas Chromatography-Mass Spectrometry
References
Application Notes and Protocols for Clinical Toxicology Screening of (+)-N-Desmethyl Tramadol-d3
Introduction
Tramadol is a widely prescribed synthetic opioid analgesic used for the management of moderate to severe pain. Its analgesic effect is attributed to both the parent drug and its primary active metabolite, O-desmethyltramadol.[1] N-desmethyltramadol is another major metabolite. Given its widespread use, monitoring tramadol and its metabolites is crucial in clinical toxicology to assess compliance, detect illicit use, and investigate potential overdose cases.[2] Stable isotope-labeled internal standards are essential for accurate and precise quantification in mass spectrometry-based assays, as they compensate for variations during sample preparation and analysis.[3] (+)-N-Desmethyl Tramadol-d3 is a deuterated analog of N-desmethyltramadol and serves as an ideal internal standard for the quantification of N-desmethyltramadol in biological matrices.[4] These application notes provide a detailed protocol for the analysis of N-desmethyltramadol in human urine and plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
Principle
The analytical method involves the extraction of N-desmethyltramadol and the internal standard, this compound, from a biological matrix (urine or plasma), followed by chromatographic separation and detection using tandem mass spectrometry. The quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Experimental Protocols
This section details the necessary reagents, sample preparation procedures, and instrumental analysis methods.
Reagents and Materials
-
This compound certified reference material
-
N-Desmethyltramadol certified reference material
-
Tramadol and other relevant metabolites (e.g., O-desmethyltramadol) certified reference materials
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Drug-free human urine and plasma for calibration and quality control samples
-
Solid Phase Extraction (SPE) cartridges (mixed-mode cation exchange)
-
Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate, methyl-tert-butyl ether)
-
96-well plates and autosampler vials
Sample Preparation
Two common extraction methods are presented: Solid Phase Extraction (SPE) for urine and Liquid-Liquid Extraction (LLE) for plasma.
2.1. Solid Phase Extraction (SPE) of Urine Samples [5]
-
Sample Pre-treatment : To 1 mL of urine, add 10 µL of a 1 µg/mL solution of this compound in methanol. Add 1 mL of 1% formic acid in water and vortex.[5]
-
SPE Cartridge Conditioning : Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Sample Loading : Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution : Elute the analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate.
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2.2. Liquid-Liquid Extraction (LLE) of Plasma Samples [6]
-
Sample Pre-treatment : To 0.5 mL of plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Alkalinization : Add 50 µL of 1M sodium hydroxide to the sample and vortex.
-
Extraction : Add 2 mL of methyl-tert-butyl ether, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Separation : Transfer the upper organic layer to a clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
| Parameter | Condition |
| LC System | Agilent 1260 Infinity or equivalent[7] |
| Column | Purospher® STAR RP-18 endcapped (2 µm) Hibar® HR 50-2.1 mm ID or equivalent[8] |
| Mobile Phase A | 0.1% Formic acid in water[8] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[8] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C[8] |
| Injection Volume | 5 µL[8] |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| MS System | Agilent 6420 Triple Quadrupole LC/MS or equivalent[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Gas Temperature | 350°C[7] |
| Gas Flow | 12 L/min[7] |
| Nebulizer Pressure | 50 psi[7] |
| Capillary Voltage | 2000 V[7] |
| MRM Transitions | N-desmethyltramadol : 250.2 -> 44.1, This compound : 253.2 -> 44.1 (These transitions should be optimized on the specific instrument) |
Data Presentation
The following table summarizes quantitative data from various studies for the analysis of N-desmethyltramadol.
| Parameter | Urine (GC-MS)[9] | Plasma (LC-MS/MS)[10] | Whole Blood (LC-MS/MS)[6] |
| Linearity Range (ng/mL) | 10 - 1000 | 2.5 - 320 | 0.25 - 250 |
| Limit of Quantification (LOQ) (ng/mL) | 20 | 2.5 | 0.125 - 0.50 |
| Extraction Recovery (%) | 98.21 | 85.5 - 106.3 | Not specified |
| Intra-assay Precision (%RSD) | 1.29 - 6.48 | 1.6 - 10.2 | 2 - 6 |
| Inter-assay Precision (%RSD) | 1.28 - 6.84 | 1.6 - 10.2 | 2 - 7 |
| Intra-assay Accuracy (%) | 91.79 - 106.89 | 89.2 - 106.2 | 83 - 114 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for toxicology screening.
Tramadol Metabolic Pathway
Caption: Simplified metabolic pathway of Tramadol.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. academic.oup.com [academic.oup.com]
- 3. N-Desmethyl-cis-tramadol-D3 HCl | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Quantitation of the enantiomers of tramadol and its three main metabolites in human whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 9. ClinPGx [clinpgx.org]
- 10. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tramadol Plasma Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of tramadol from human plasma samples prior to analysis. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are widely employed in pharmacokinetic, bioequivalence, and toxicological studies.
Introduction
Tramadol is a centrally acting synthetic opioid analgesic used to treat moderate to severe pain. Accurate quantification of tramadol and its metabolites in plasma is crucial for clinical and research purposes. Effective sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby ensuring the sensitivity, accuracy, and robustness of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Summary of Techniques
The choice of sample preparation technique depends on various factors, including the required sensitivity, sample throughput, cost, and the nature of the analytical method. Below is a summary of the performance of different techniques for tramadol analysis in plasma.
| Technique | Method Details | Recovery (%) | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Protein Precipitation (PPT) | Methanol | > 91 | 2.5 - 500 | 2.5 | [1][2] |
| Perchloric Acid | 96 | 2 - 300 | Not Specified | [3] | |
| Acetonitrile & Methanol | > 85 | 12.5 - 1600 | 12.5 | [4] | |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate | 88.5 - 98.63 | 10 - 2000 | 10 | [5][6][7] |
| Diethyl ether-dichloromethane-butanol | 87.2 | Not Specified | 3.768 | [8] | |
| Solid-Phase Extraction (SPE) | C18 Cartridge | Not Specified | 0.100 - 1 µg/mL (100 - 1000 ng/mL) | 100 | [9] |
| Molecularly Imprinted Polymer | > 91 | Not Specified | 8.5 | [10] | |
| Ethyl Silica Cartridge | ~100 | 2.5 - 150 | Not Specified | [11] |
Experimental Protocols
Protein Precipitation (PPT)
PPT is a simple and rapid method suitable for high-throughput analysis. It involves the addition of an organic solvent or an acid to the plasma sample to denature and precipitate proteins.
Protocol: Methanol Precipitation [1][2]
-
Pipette 250 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of an internal standard solution (e.g., tramadol-D6).
-
Add 1.0 mL of methanol.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,400 x g for 5 minutes.
-
Collect the supernatant for analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Protocol: Ethyl Acetate Extraction [5]
-
Take 1 mL of plasma in a stoppered centrifuge tube.
-
Add a suitable internal standard (e.g., metoprolol).
-
Add 5 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for injection.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to isolate analytes from a liquid sample.
Protocol: C18 Cartridge Extraction [9]
-
Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elution: Elute tramadol from the cartridge with 2 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream. Reconstitute the residue in 500 µL of the mobile phase.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Simultaneous determination of tramadol and paracetamol in human plasma using LC-MS/MS and application in bioequivalence study of -fixed-dose combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic method for determination of tramadol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method development and validation of a high-performance liquid chromatographic method for tramadol in human plasma using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. wjbphs.com [wjbphs.com]
- 9. mdpi.com [mdpi.com]
- 10. Solid-phase extraction of tramadol from plasma and urine samples using a novel water-compatible molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated determination of tramadol enantiomers in human plasma using solid-phase extraction in combination with chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (+)-N-Desmethyl Tramadol-d3 in Forensic Toxicology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol is a widely prescribed synthetic opioid analgesic used for the management of moderate to severe pain. In forensic toxicology, the accurate quantification of tramadol and its primary metabolites, O-desmethyltramadol (ODT) and N-desmethyltramadol (NDT), in biological specimens is crucial for interpreting cases of drug-impaired driving, poisoning, and postmortem investigations. (+)-N-Desmethyl Tramadol-d3 is a stable, isotopically labeled internal standard essential for achieving high accuracy and precision in the quantitative analysis of N-desmethyltramadol by mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard that co-elutes with the analyte of interest allows for the correction of matrix effects and variations during sample preparation and analysis, leading to more reliable and defensible results.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a gold-standard analytical technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled standard, such as this compound, to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (in this case, deuterium). The internal standard and the native analyte exhibit similar behavior during extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by variations in sample volume, extraction efficiency, or instrument response.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Blood and Vitreous Humor
This protocol is adapted from methodologies used for the analysis of tramadol and its metabolites in forensic casework.[1][2]
a. Reagents and Materials:
-
Phosphate buffer (pH 6.0)
-
Methanol (LC-MS grade)
-
Bond Elut LRC C18 SPE cartridges
-
Working internal standard solution containing this compound (concentration to be optimized based on the expected analyte concentration range)
-
Centrifuge
-
Vortex mixer
b. Protocol:
-
To 1.0 mL of blood or vitreous humor, add 50 µL of the working internal standard solution containing this compound.
-
Vortex the sample for 15 seconds.
-
Add 4.0 mL of phosphate buffer (pH 6.0) and vortex again.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Condition the Bond Elut LRC C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of phosphate buffer (pH 6.0).
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences (e.g., deionized water, followed by a weak organic solvent).
-
Elute the analytes from the cartridge using an appropriate elution solvent (e.g., methanol or a mixture of methanol and an organic solvent).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a generalized procedure based on common practices for the analysis of tramadol and its metabolites in forensic toxicology.[3][4][5][6]
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
b. Chromatographic Conditions:
-
Column: A reversed-phase column suitable for the separation of polar compounds, such as a Purospher® STAR RP-18 endcapped column.[3]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A gradient elution program should be optimized to achieve separation of N-desmethyltramadol from its isomers and other matrix components.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C[3]
c. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-Desmethyl Tramadol: The precursor ion is the protonated molecule [M+H]+ at m/z 250. The product ion is typically a fragment resulting from the loss of the dimethylamine group. A common transition is m/z 250 -> 58.
-
This compound: The precursor ion is [M+H]+ at m/z 253. The product ion will also be shifted by 3 Da, for example, m/z 253 -> 61.
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity and specificity.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of N-desmethyltramadol in biological matrices using mass spectrometry with an appropriate deuterated internal standard.
| Parameter | Matrix | Method | Linear Range (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Reference |
| N-desmethyltramadol | Urine | LC-MS/MS | 25 - 1500 | Not explicitly stated for NDT, but 25 for Tramadol | [3] |
| N-desmethyltramadol | Plasma | LC-MS/MS | - | 2.5 | [7] |
| N-desmethyltramadol (enantiomers) | Whole Blood | LC-MS/MS | 0.25 - 250 | 0.125 - 0.50 | [5] |
Visualizations
Tramadol Metabolism Signaling Pathway
Caption: Metabolic pathway of Tramadol.
Experimental Workflow for Forensic Analysis
Caption: General workflow for the forensic analysis of N-Desmethyl Tramadol.
References
- 1. Determination of tramadol and its metabolite O-desmethyltramadol in vitreous humor. Is it helpful in forensic casework? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.cn]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of the enantiomers of tramadol and its three main metabolites in human whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for Comprehensive Tramadol Metabolite Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol is a widely prescribed synthetic opioid analgesic used for the management of moderate to severe pain. Its analgesic effect is attributed to a dual mechanism of action: a weak affinity for the µ-opioid receptor and the inhibition of norepinephrine and serotonin reuptake.[1][2] Tramadol undergoes extensive metabolism in the liver, primarily by the cytochrome P450 (CYP) enzymes CYP2D6, CYP3A4, and CYP2B6, leading to the formation of numerous phase I and phase II metabolites.[1][2] The primary active metabolite, O-desmethyltramadol (M1), exhibits a significantly higher affinity for the µ-opioid receptor than the parent drug and is a major contributor to its analgesic properties.[1] Given the complexity of its metabolic pathways and the pharmacogenetic variability in patient populations, particularly related to CYP2D6 polymorphisms, a comprehensive understanding of tramadol's metabolic profile is crucial for clinical and forensic toxicology, as well as for drug development.
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful analytical tool for the identification and quantification of tramadol and its metabolites in biological matrices. The high mass accuracy and resolution of HRMS instruments enable the confident identification of metabolites and their differentiation from endogenous interferences. This application note provides detailed protocols for the analysis of tramadol and its metabolites in human urine and plasma using LC-HRMS.
Tramadol Metabolism
Tramadol is metabolized through two primary pathways: O-demethylation and N-demethylation. O-demethylation, catalyzed by CYP2D6, produces the active metabolite O-desmethyltramadol (M1). N-demethylation, carried out by CYP3A4 and CYP2B6, results in the formation of N-desmethyltramadol (M2).[1][2] These primary metabolites can undergo further demethylation to form secondary metabolites such as N,O-didesmethyltramadol (M5).[1] Phase II metabolism involves the conjugation of metabolites with glucuronic acid or sulfate, facilitated by UDP-glucuronosyltransferases (UGTs), to produce more water-soluble compounds that are readily excreted in the urine.[1][3]
Quantitative Data Summary
The following tables summarize the high-resolution mass spectrometry data for tramadol and its major metabolites, compiled from various studies.
Table 1: High-Resolution Mass Spectrometry Data for Tramadol and its Phase I Metabolites
| Compound | Metabolite | Formula | Monoisotopic Mass (Da) | [M+H]+ m/z |
| Tramadol | - | C16H25NO2 | 263.1885 | 264.1958 |
| O-desmethyltramadol | M1 | C15H23NO2 | 249.1729 | 250.1801 |
| N-desmethyltramadol | M2 | C15H23NO2 | 249.1729 | 250.1801 |
| N,O-didesmethyltramadol | M5 | C14H21NO2 | 235.1572 | 236.1645 |
| N,N-didesmethyltramadol | M3 | C14H21NO2 | 235.1572 | 236.1645 |
| N,N,O-tridesmethyltramadol | M4 | C13H19NO2 | 221.1416 | 222.1489 |
Data compiled from multiple sources.[4][5]
Table 2: High-Resolution Mass Spectrometry Data for Selected Phase II Metabolites of Tramadol
| Compound | Formula | Monoisotopic Mass (Da) | [M+H]+ m/z | [M-H]- m/z |
| O-desmethyltramadol glucuronide | C21H31NO8 | 425.2050 | 426.2123 | 424.1977 |
| OH-tramadol glucuronide | C22H33NO9 | 455.2155 | 456.2228 | 454.2083 |
| O-desmethyltramadol sulfate | C15H23NO5S | 329.1297 | 330.1370 | 328.1224 |
Data compiled from multiple sources.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and analysis of tramadol and its metabolites from human urine and plasma.
Experimental Workflow
Protocol 1: Analysis of Tramadol and Metabolites in Human Urine
This protocol is adapted from a dispersive liquid-liquid microextraction (DLLME) method.[5]
1. Materials and Reagents
-
Human urine samples
-
Tramadol and metabolite reference standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Chloroform
-
Ethyl acetate
-
Formic acid
-
Deionized water
2. Sample Preparation (DLLME)
-
Centrifuge urine samples at 4000 rpm for 10 minutes to remove particulate matter.
-
Take 0.5 mL of the supernatant and spike with an appropriate internal standard.
-
Add a mixture of 1 mL of ethyl acetate (disperser solvent) and 0.5 mL of chloroform (extraction solvent).
-
Vortex the mixture vigorously for 1 minute to form a cloudy solution.
-
Centrifuge at 5000 rpm for 5 minutes to separate the phases.
-
Collect the sedimented organic phase at the bottom of the tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-HRMS Conditions
-
LC System: High-performance liquid chromatography system
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.2% Formic acid in water
-
Mobile Phase B: Methanol
-
Elution: Isocratic elution with 35% Mobile Phase B
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
HRMS System: High-resolution mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Positive
-
Data Acquisition: Data-dependent acquisition (DDA) or full scan with parallel reaction monitoring (PRM)
Table 3: Validation Data for Tramadol in Urine by LC-MS/MS
| Parameter | Result |
| Linearity Range | 0.1 - 160 ng/mL (R² = 0.9981) |
| Accuracy | 95.56% - 100.21% |
| Intra-day Precision (RSD) | 1.58% - 3.92% |
| Inter-day Precision (RSD) | 1.58% - 3.92% |
| Absolute Recovery | 94.31% - 96.91% |
Data from a validated LC-MS/MS method.[5]
Protocol 2: Analysis of Tramadol and Metabolites in Human Plasma
This protocol utilizes a protein precipitation method for sample cleanup.[6]
1. Materials and Reagents
-
Human plasma samples
-
Tramadol and metabolite reference standards
-
Perchloric acid (7%)
-
Acetonitrile (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
2. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add an appropriate amount of internal standard.
-
Add 200 µL of 7% perchloric acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant and inject it directly into the LC-HRMS system.
3. LC-HRMS Conditions
-
LC System: High-performance liquid chromatography system
-
Column: C18 column (e.g., Zorbax SB-C18, 100 x 3.0 mm, 3.5 µm)
-
Mobile Phase: 90:10 (v/v) mixture of 0.2% TFA in water and acetonitrile
-
Elution: Isocratic
-
Flow Rate: 1 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 20 µL
-
HRMS System: High-resolution mass spectrometer with ESI
-
Ionization Mode: Positive
-
Data Acquisition: Selected ion monitoring (SIM) or full scan
Table 4: Validation Data for Tramadol and O-desmethyltramadol in Plasma
| Parameter | Tramadol | O-desmethyltramadol |
| Linearity Range | 2 - 300 ng/mL | 2 - 300 ng/mL |
| Within-run Precision (RSD) at LOQ | < 10.9% | < 10.1% |
| Between-run Precision (RSD) at LOQ | < 10.9% | < 6.7% |
| Within-run Accuracy at LOQ | 5.1% | -9.9% |
| Between-run Accuracy at LOQ | 5.1% | 10.4% |
| Mean Recovery | 96% | 96% |
Data from a validated LC/MS method.[6]
Conclusion
High-resolution mass spectrometry coupled with liquid chromatography is a highly effective technique for the comprehensive profiling of tramadol and its metabolites in biological matrices. The detailed protocols and data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to establish and validate their own methods for tramadol metabolite analysis. The ability to accurately identify and quantify a wide range of metabolites is essential for advancing our understanding of tramadol's pharmacology, improving clinical outcomes, and ensuring patient safety.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular Network-Based Identification of Tramadol Metabolites in a Fatal Tramadol Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Determination of Tramadol and Its Phase I and II Metabolites in Human Urine [mdpi.com]
- 6. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Calibration Curve for (+)-N-Desmethyl Tramadol-d3
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the establishment of a robust and reliable calibration curve for the quantitative analysis of (+)-N-Desmethyl Tramadol-d3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting variations in extraction recovery and matrix effects, thereby ensuring accurate quantification in biological matrices.[1][2] This protocol is designed to meet the standards of bioanalytical method validation as outlined by regulatory agencies.[3][4][5][6]
Introduction
(+)-N-Desmethyl Tramadol is a primary metabolite of the analgesic drug Tramadol.[7] The deuterated analog, this compound, is commonly used as an internal standard (IS) in bioanalytical methods to ensure the accuracy and precision of the quantification of the parent drug and its metabolites.[8][9] Establishing a valid calibration curve is a fundamental prerequisite for any quantitative bioanalytical method. This protocol details the necessary steps, from the preparation of stock solutions to the final data analysis, for creating a reliable calibration curve for this compound.
Experimental Protocol
This protocol outlines the procedure for establishing a calibration curve for this compound in a biological matrix (e.g., human plasma).
2.1. Materials and Reagents
-
This compound certified reference standard
-
Blank biological matrix (e.g., human plasma, urine)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Calibrated pipettes and sterile, non-reactive centrifuge tubes
2.2. Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh a suitable amount of this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL. Store this solution at -20°C.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution with methanol to obtain a working stock solution of 10 µg/mL.
-
Internal Standard (IS) Working Solution: The concentration of the internal standard should be consistent across all samples. A typical concentration for a deuterated internal standard is in the mid-range of the calibration curve of the analyte it is used for.
2.3. Preparation of Calibration Standards
Prepare a series of calibration standards by spiking the blank biological matrix with the working stock solution to achieve the desired concentrations. A typical calibration curve consists of a blank, a zero sample, and at least six non-zero concentration levels.[3][5]
Table 1: Example Calibration Curve Standards
| Standard Level | Concentration (ng/mL) | Volume of Working Stock (µL) | Final Volume (µL) |
| Blank | 0 (Matrix Only) | 0 | 1000 |
| Zero | 0 (Matrix + IS) | 0 | 1000 |
| LLOQ | 2.5 | 0.25 | 1000 |
| CAL 2 | 5 | 0.5 | 1000 |
| CAL 3 | 25 | 2.5 | 1000 |
| CAL 4 | 50 | 5 | 1000 |
| CAL 5 | 100 | 10 | 1000 |
| CAL 6 | 250 | 25 | 1000 |
| CAL 7 | 450 | 45 | 1000 |
| ULOQ | 500 | 50 | 1000 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
2.4. Quality Control (QC) Sample Preparation
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.[6] These are prepared independently from the calibration standards.
Table 2: Example Quality Control Samples
| QC Level | Concentration (ng/mL) |
| Low QC | 7.5 |
| Medium QC | 200 |
| High QC | 400 |
2.5. Sample Preparation (Protein Precipitation)
A common and straightforward method for sample preparation from plasma is protein precipitation.[7][9]
-
To 100 µL of each calibration standard and QC sample, add the internal standard solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2.6. LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of tramadol and its metabolites.[8][10][11] These should be optimized for the specific instrument being used.
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of the standard.
2.7. Data Analysis and Acceptance Criteria
-
Calibration Curve Construction: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Regression Analysis: Use a linear, weighted (e.g., 1/x or 1/x²) least-squares regression to fit the data.
-
Acceptance Criteria:
Data Presentation
The quantitative data for the calibration curve and quality control samples should be summarized in clear and structured tables for easy interpretation and comparison.
Table 3: Calibration Curve Performance Summary
| Standard Level | Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| LLOQ | 2.5 | [Insert Data] | [Insert Data] |
| CAL 2 | 5 | [Insert Data] | [Insert Data] |
| CAL 3 | 25 | [Insert Data] | [Insert Data] |
| CAL 4 | 50 | [Insert Data] | [Insert Data] |
| CAL 5 | 100 | [Insert Data] | [Insert Data] |
| CAL 6 | 250 | [Insert Data] | [Insert Data] |
| CAL 7 | 450 | [Insert Data] | [Insert Data] |
| ULOQ | 500 | [Insert Data] | [Insert Data] |
Table 4: Quality Control Sample Performance
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 7.5 | [Insert Data] | [Insert Data] | [Insert Data] |
| Medium QC | 200 | [Insert Data] | [Insert Data] | [Insert Data] |
| High QC | 400 | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for establishing a calibration curve.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical flow for calibration curve establishment.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Bioanalytical Method Validation for Tramadol and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tramadol is a centrally acting synthetic opioid analgesic used to treat moderate to severe pain. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The main metabolites include O-desmethyltramadol (M1) and N-desmethyltramadol (M2). O-desmethyltramadol is a more potent opioid agonist than the parent drug and contributes significantly to the analgesic effect. Therefore, the simultaneous quantification of tramadol and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This document provides detailed application notes and protocols for the bioanalytical method validation of tramadol and its principal metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Quantitative Data Summary
The following tables summarize the key quantitative parameters from validated bioanalytical methods for the determination of tramadol and its metabolites.
Table 1: LC-MS/MS Method Parameters for Tramadol and O-desmethyltramadol in Human Plasma
| Parameter | Tramadol | O-desmethyltramadol | Internal Standard | Reference |
| Linear Range | 1.0 - 600.0 ng/mL | 0.5 - 300.0 ng/mL | Propranolol | [1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.5 ng/mL | - | [1] |
| Accuracy (%) | 95.56 - 100.21 | - | - | [2] |
| Precision (RSD %) | Within-day: 1.58 - 3.92Between-day: 1.58 - 3.92 | - | - | [2] |
| Mean Recovery (%) | 96.29 | - | - | [2] |
Table 2: LC-MS/MS Method Parameters for Tramadol and N-desmethyltramadol in Human Urine
| Parameter | Tramadol | N-desmethyltramadol | Internal Standard | Reference |
| Linear Range | 25 - 1500 ng/mL | 25 - 1500 ng/mL | Isotope-labeled standards | |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | 25 ng/mL | - |
Table 3: HPLC Method Parameters for Tramadol and its Metabolites in Human Plasma
| Parameter | Tramadol | O-desmethyltramadol (M1) | N-desmethyltramadol (M2) | Reference |
| Linear Range | 2.5 - 500 ng/mL | 1.25 - 500 ng/mL | 5 - 500 ng/mL | [3][4] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 1.25 ng/mL | 5 ng/mL | [3][4] |
| Within-day Precision (RSD %) | 2.5 - 9.7 | 2.5 - 9.9 | 5.9 - 11.3 | [3][4] |
| Between-day Precision (RSD %) | 2.5 - 9.7 | 2.5 - 9.9 | 5.9 - 11.3 | [3][4] |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the bioanalytical method validation for tramadol and its metabolites.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for the extraction of tramadol and O-desmethyltramadol from human plasma.[1][5]
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Propranolol solution (Internal Standard, IS)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add a specified amount of the internal standard solution (e.g., propranolol).
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of tramadol and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions: [1][2]
-
Column: Aquasil C18 (100mm x 2.1mm, 5µm) or equivalent.[1]
-
Mobile Phase: A mixture of methanol and water (35:65 v/v) with 0.2% formic acid.[2]
-
Flow Rate: 500 µL/min.[2]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.[2]
Mass Spectrometry Conditions (Positive ESI, Multiple Reaction Monitoring - MRM): [1][7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tramadol | 264.2 | 58.2 |
| O-desmethyltramadol | 250.3 | - |
| N-desmethyltramadol | 250.0 | 44.0 |
| Propranolol (IS) | - | - |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
III. Visualizations
Metabolic Pathway of Tramadol
Caption: Metabolic pathway of tramadol to its major metabolites.
Experimental Workflow for Bioanalytical Method
Caption: General workflow for the bioanalysis of tramadol.
Logical Relationship of Validation Parameters
Caption: Key parameters for bioanalytical method validation.
References
- 1. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciexplore.ir [sciexplore.ir]
- 4. researchgate.net [researchgate.net]
- 5. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of N-desmethyl Tramadol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of N-desmethyl tramadol (NDT) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my N-desmethyl tramadol quantification?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1][2] In the quantification of N-desmethyl tramadol, this can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable measurements.[1][2] These effects can cause significant errors in the precision and accuracy of your bioanalytical method.[2]
Q2: I'm observing poor accuracy and precision in my results. Could this be due to matrix effects?
A2: Yes, significant variability in accuracy and precision are hallmark signs of unmanaged matrix effects. If you observe inconsistent results across different sample lots or dilutions, it is highly probable that components of your biological matrix are interfering with the ionization of N-desmethyl tramadol and/or your internal standard.
Q3: How can I evaluate the presence of matrix effects in my assay?
A3: A common method to assess matrix effects is to compare the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. A significant difference in the signal intensity indicates the presence of matrix effects. Some studies have reported ISTD normalized matrix factor values to be within a certain range (e.g., 0.93 to 1.06) to confirm the absence of significant matrix effects.[3]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for N-desmethyl tramadol?
A4: The choice of sample preparation is critical. Here are some common techniques with their pros and cons:
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile.[4] However, it may not be sufficient to remove all interfering phospholipids, potentially leading to matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[5][6] Solvents like methyl-tert-butyl ether (MTBE) and ethyl acetate have been used successfully.[6] The pH of the aqueous layer and the choice of organic solvent are critical parameters to optimize for good recovery and minimal interferences.[7]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[3][8] Various sorbents can be used, and the wash and elution steps can be optimized to selectively isolate N-desmethyl tramadol.
Q5: Which type of internal standard (IS) is best for compensating for matrix effects?
A5: A stable isotope-labeled (SIL) internal standard, such as N-desmethyl-cis-tramadol-D3, is the gold standard for correcting matrix effects.[9] This is because a SIL IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, thus providing the most accurate correction. If a SIL IS is not available, a structural analog that elutes very close to N-desmethyl tramadol can be used, but it may not compensate for matrix effects as effectively. Propranolol and methapyrilene have been used as internal standards in some tramadol and metabolite assays.[4][8]
Q6: Can chromatographic conditions be optimized to reduce matrix effects?
A6: Absolutely. By adjusting the chromatographic parameters, you can separate N-desmethyl tramadol from the co-eluting matrix components that are causing interference.[1] This can involve:
-
Changing the mobile phase composition or gradient.
-
Using a different stationary phase (e.g., a chiral column if separating enantiomers). [5]
-
Employing techniques like post-column infusion to identify regions of ion suppression and adjust the chromatography accordingly. [1][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape / Tailing | Matrix overload on the analytical column. | 1. Improve sample cleanup using SPE or LLE. 2. Dilute the sample extract. 3. Optimize the mobile phase composition. |
| Inconsistent Results Between Sample Lots | Variable matrix effects between different sources of biological matrix. | 1. Implement a more robust sample preparation method (e.g., switch from PPT to SPE). 2. Use a stable isotope-labeled internal standard. 3. Evaluate matrix effects for each new lot of matrix. |
| Signal Suppression or Enhancement | Co-eluting endogenous compounds (e.g., phospholipids, salts). | 1. Modify the chromatographic gradient to separate the analyte from the interfering peaks. 2. Optimize the sample preparation to remove the interfering compounds. 3. Use a stable isotope-labeled internal standard. |
| Low Recovery | Inefficient extraction of N-desmethyl tramadol from the matrix. | 1. Optimize the pH of the sample before extraction. 2. Test different extraction solvents or SPE sorbents. 3. Increase the volume of the extraction solvent. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
-
Aliquot Sample: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma/serum sample.
-
Add Internal Standard: Spike the sample with the internal standard solution.
-
Basify Sample: Add a small volume of a basic solution (e.g., 1M NaOH) to adjust the pH to >10.
-
Add Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., methyl-tert-butyl ether or a mixture of dichloromethane and isopropanol).[10]
-
Vortex: Vortex the tube vigorously for 1-2 minutes.
-
Centrifuge: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute: Reconstitute the residue in a suitable volume of the mobile phase.
-
Analyze: Inject an aliquot into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific matrix and SPE cartridge.
-
Condition Cartridge: Condition the SPE cartridge with methanol followed by water.
-
Load Sample: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Wash Cartridge: Wash the cartridge with a weak solvent to remove interfering compounds. This may be a multi-step process with different wash solutions.
-
Elute Analyte: Elute N-desmethyl tramadol with an appropriate solvent (e.g., a mixture of ethyl acetate and ammonium hydroxide).[8]
-
Evaporate: Evaporate the eluate to dryness.
-
Reconstitute: Reconstitute the residue in the mobile phase.
-
Analyze: Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize key parameters from various validated methods for the quantification of N-desmethyl tramadol and related compounds.
Table 1: Linearity and LLOQ of N-desmethyl Tramadol in Biological Matrices
| Matrix | Analytical Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Human Plasma | LC-MS/MS | 2.5 - 320 | 2.5 | [11] |
| Human Whole Blood | LC-MS/MS | 0.25 - 250 | 0.125 - 0.50 | [5] |
| Rat Blood | GC-MS | 25 - 5,000 | Not Specified | [12] |
Table 2: Recovery of N-desmethyl Tramadol from Biological Matrices
| Matrix | Extraction Method | Recovery (%) | Reference |
| Human Plasma | Not Specified | 85.5 - 106.3 | [11] |
| Human Urine | Liquid-Liquid Extraction | 98.21 | [6] |
Visualizations
Caption: A generalized workflow for N-desmethyl tramadol quantification with an integrated troubleshooting loop for addressing matrix effects.
Caption: Key strategies for mitigating matrix effects in the bioanalysis of N-desmethyl tramadol.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nyc.gov [nyc.gov]
- 9. N-Desmethyl-cis-tramadol-D3 HCl | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Tramadol Analysis in HPLC
Welcome to our dedicated support center for scientists and researchers working on the HPLC analysis of tramadol and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and improve the peak resolution in your chromatographic experiments.
FAQ 1: How can I resolve poor peak shape and tailing for tramadol and its metabolites?
Question: I am observing significant peak tailing for tramadol and its primary metabolite, O-desmethyltramadol (M1), using a C18 column. What are the common causes and how can I fix this?
Answer: Peak tailing is a common issue when analyzing basic compounds like tramadol (pKa ≈ 9.41) on standard silica-based C18 columns.[1] The primary cause is often secondary interactions between the positively charged amine groups on the analytes and negatively charged residual silanol groups on the stationary phase surface.[2][3] This leads to multiple retention mechanisms and results in asymmetric, tailing peaks.
Here are the key factors to investigate and optimize:
-
Mobile Phase pH: The most critical parameter. Operating at a low pH (around 2.5 to 4.0) ensures that the residual silanol groups are fully protonated (neutral), minimizing secondary interactions.[3][4][5] At the same time, the basic analytes will be fully protonated (positively charged).
-
Buffer Selection: Using a buffer is crucial for maintaining a stable pH and improving peak shape.[2] Phosphate and acetate buffers are commonly used. Adding a competing base, like triethylamine (TEA), to the mobile phase can also mask the active silanol sites, though this may not be suitable for MS detection.[6][7]
-
Column Choice: Not all C18 columns are the same. Using a modern, high-purity silica column with end-capping will significantly reduce the number of available silanol groups, leading to better peak shapes for basic compounds.
-
Column Contamination: Accumulation of sample matrix components on the column inlet frit or the stationary phase can cause peak distortion for all analytes.[8][9]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing issues.
FAQ 2: What are the best starting conditions for separating tramadol and its main metabolites (M1, M2)?
Question: I need to develop a method for the simultaneous determination of tramadol, O-desmethyltramadol (M1), and N-desmethyltramadol (M2). What is a good starting point for achieving baseline resolution?
Answer: Achieving good resolution between tramadol and its metabolites, which have very similar structures, requires careful optimization of the mobile phase and stationary phase. M1 (O-desmethyltramadol) is typically the most active metabolite.[4] A reversed-phase HPLC method with fluorescence or UV detection is most common.
A highly effective approach involves using a C18 column with a low pH mobile phase, which manipulates the retention characteristics of these slightly different compounds.
Recommended Starting Experimental Protocol
This protocol is a robust starting point based on validated methods for separating tramadol, M1, and M2.[4][5]
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and fluorescence detector.
-
Column: Chromolith Performance RP-18e (100 mm x 4.6 mm) or a similar high-performance C18 column.[5] A guard column is recommended.[4]
-
Mobile Phase: A mixture of methanol and water (e.g., 19:81, v/v) adjusted to pH 2.5 with phosphoric acid.[5] This low pH is critical for good peak shape and resolution.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector set to an excitation wavelength (λex) of 200 nm and an emission wavelength (λem) of 301 nm.[4][5] This provides high sensitivity and selectivity.
Data Presentation: Comparison of HPLC Conditions
The table below summarizes different validated methods, highlighting key parameters that influence resolution.
| Parameter | Method 1[5] | Method 2[4] | Method 3[10] |
| Analytes | Tramadol, M1, M2, M5 | Tramadol, M1, M2 | Tramadol, M1 (ODT) |
| Column | Chromolith RP-18e | Chromolith RP-18e | Hypersil C18 |
| Dimensions | 100 mm x 4.6 mm | 50 mm x 4.6 mm | Not specified |
| Mobile Phase | Methanol:Water (19:81) | Methanol:Water (13:87) | Acetonitrile & Aqueous Solution |
| pH | 2.5 (with Phosphoric Acid) | 2.5 (with Phosphoric Acid) | 3.9 (with Phosphate Buffer) |
| Flow Rate | 2.0 mL/min | 2.0 mL/min | Not specified |
| Detection | Fluorescence (Ex: 200nm, Em: 301nm) | Fluorescence (Ex: 200nm, Em: 301nm) | Fluorescence (Ex: 275nm, Em: 300nm) |
| Retention Time (Tramadol) | ~3.1 min | ~3.1 min | Not specified |
| Retention Time (M1) | ~1.3 min | ~1.3 min | Not specified |
| Retention Time (M2) | ~4.0 min | ~4.0 min | Not specified |
| Aqueous solution contained 20 mM sodium phosphate buffer, 30 mM sodium dodecyl sulphate, and 15 mM tetraethylammonium bromide. |
Logical Relationship: Effect of Mobile Phase pH
Caption: Effect of mobile phase pH on analyte/silanol interactions.
FAQ 3: How can I achieve chiral separation of tramadol enantiomers?
Question: My research requires the separation of (+)-tramadol and (-)-tramadol enantiomers. What type of column and mobile phase should I use?
Answer: The separation of tramadol enantiomers requires a chiral stationary phase (CSP). Standard reversed-phase columns like C18 will not resolve enantiomers. Polysaccharide-based chiral columns are highly effective for this purpose.
Experimental Protocol for Chiral Separation
This method is adapted from validated procedures for the enantiomeric separation of tramadol and its metabolites.[6][11]
-
HPLC System: Standard HPLC system with UV or fluorescence detector.
-
Column: Chiralcel OD-R (cellulose tris-(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based chiral column.[6][11]
-
Mobile Phase: A mixture of phosphate buffer (pH 6.0, containing 0.2 M sodium perchlorate) and acetonitrile in a 75:25 or 80:20 ratio.[6][11] The pH and salt concentration are key to achieving enantiomeric resolution.[11]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: Controlled at 20°C or 25°C.[6]
-
Detection: UV at 225 nm or fluorescence detection for higher sensitivity.[12]
Data Presentation: Chiral Separation Methods
| Parameter | Method 1[6] | Method 2[13] | Method 3[11] |
| Column | Chiralcel OD-R | Chiralpak-ASH | Chiralcel OD-R |
| Stationary Phase | Cellulose tris-(3,5-dimethylphenylcarbamate) | Polysaccharide-based | Cellulose tris-(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Phosphate buffer:Acetonitrile (80:20) | Acetonitrile:Methanol:DEA:Formic Acid (99:1.0:0.1:0.1) | Phosphate buffer:Acetonitrile (75:25) |
| pH | 6.0 | Not specified (acid/base additives) | 6.0 |
| Additives | 0.2 M Sodium Perchlorate, 0.09 M TEA | 0.1% Diethylamine (DEA), 0.1% Formic Acid | 0.2 M Sodium Perchlorate |
| Flow Rate | Not specified | 1.0 mL/min | Not specified |
| Detection | Fluorescence | UV (225 nm) | Not specified |
| Resolution (Rs) | Baseline separation achieved | >2.0 for enantiomers | Optimized for resolution |
FAQ 4: Why are my retention times inconsistent across different runs?
Question: I am observing significant drift and variability in the retention times for tramadol and its metabolites. What could be causing this?
Answer: Inconsistent retention times are typically caused by issues with the mobile phase composition, flow rate stability, or column temperature.
-
Mobile Phase Preparation: If the mobile phase is prepared by online mixing, ensure the proportioning valves of the pump are working correctly.[8] For manually mixed mobile phases, ensure accurate measurement and thorough mixing. Evaporation of the more volatile solvent (e.g., acetonitrile or methanol) can alter the mobile phase composition over time, leading to retention time drift.
-
Pump and Flow Rate: Leaks in the pump or check valve failures can lead to an unstable flow rate, directly impacting retention times.
-
Column Temperature: Lack of temperature control can cause retention times to fluctuate with ambient lab temperature. A column oven is essential for reproducible chromatography.[14]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This can take 10-20 column volumes.
Troubleshooting Workflow for Retention Time Variability
Caption: Troubleshooting workflow for inconsistent retention times.
References
- 1. wjbphs.com [wjbphs.com]
- 2. youtube.com [youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric separation of tramadol and its active metabolite in human plasma by chiral high-performance liquid chromatography: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Improved HPLC method for the simultaneous determination of tramadol and O-desmethyltramadol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated determination of tramadol enantiomers in human plasma using solid-phase extraction in combination with chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JSM Central || Article Info [jsmcentral.org]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Addressing Ion Suppression in LC-MS/MS with Deuterated Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and the use of deuterated internal standards to mitigate this effect.
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues encountered during LC-MS/MS experiments when dealing with ion suppression and utilizing deuterated internal standards.
Frequently Asked Questions (FAQs)
1. What is ion suppression and why is it a problem in LC-MS/MS?
Ion suppression is a type of matrix effect that leads to a decreased analyte response in the mass spectrometer.[1][2] It occurs when molecules co-eluting with the analyte of interest interfere with the ionization process in the MS source, reducing the number of analyte ions that reach the detector.[2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2]
2. How do deuterated internal standards help in addressing ion suppression?
Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte.[4] They are chemically and physically almost identical to the analyte and are expected to co-elute and experience the same degree of ion suppression.[1][3] By adding a known amount of the deuterated standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains consistent even if both are affected by ion suppression, thus correcting for the signal loss and improving data accuracy.
3. My analyte signal is low and inconsistent, even with a deuterated standard. What could be the issue?
Several factors could be at play:
-
Chromatographic Separation of Analyte and Internal Standard: Deuteration can sometimes cause a slight shift in retention time between the analyte and the internal standard, an effect known as the "isotope effect".[4][5] If this separation is significant, they may not experience the same degree of ion suppression, leading to inaccurate results.[4][6] It has been demonstrated that even a slight retention time difference can lead to a significant difference in the matrix effects experienced by the analyte and its SIL internal standard.[4]
-
High Concentration of Internal Standard: An excessively high concentration of the deuterated internal standard can itself cause ion suppression, affecting the analyte's signal.[1]
-
Suboptimal Sample Preparation: Inadequate removal of matrix components during sample preparation is a primary cause of ion suppression.
-
Instrumental Issues: Problems with the ion source, such as contamination or incorrect settings, can lead to poor ionization and signal instability.[7][8]
4. How can I determine if ion suppression is occurring in my assay?
A common method is the post-column infusion experiment .[2][9] This involves infusing a constant flow of the analyte solution into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A drop in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[2][9]
5. My deuterated internal standard elutes slightly earlier than my analyte. How can I fix this?
This is a known isotope effect.[10] To address this, you can:
-
Optimize Chromatography: Adjusting the mobile phase gradient, flow rate, or even trying a different column chemistry can help to achieve co-elution.
-
Use a Different Labeled Standard: If available, internal standards labeled with ¹³C or ¹⁵N are less likely to exhibit a chromatographic shift compared to deuterated standards.[10]
Troubleshooting Scenarios
| Problem | Possible Cause | Recommended Action |
| Poor reproducibility of analyte/IS ratio | Incomplete co-elution of analyte and internal standard. | Optimize chromatographic conditions to ensure complete peak overlap. Consider using a ¹³C or ¹⁵N labeled standard if the deuterium isotope effect is significant.[3][10] |
| Low signal for both analyte and IS in sample matrix compared to pure solution | Significant ion suppression from the sample matrix. | Improve sample preparation to remove interfering matrix components (e.g., use Solid Phase Extraction). Dilute the sample if the analyte concentration is high enough.[11] |
| Signal of internal standard decreases over the course of a long run | Buildup of matrix components on the column or in the ion source. | Implement a more rigorous column wash step between injections. Clean the ion source.[8] |
| Analyte/IS ratio is not consistent across different lots of matrix | The composition of the matrix is variable, leading to different degrees of ion suppression. | Re-evaluate and validate the method with each new matrix lot. Ensure the deuterated standard is truly co-eluting and compensating for these differences. |
Quantitative Data Summary
The following table summarizes the potential impact of ion suppression and the effectiveness of mitigation strategies.
| Parameter | Scenario | Observation | Reference |
| Analyte Signal Reduction | Co-elution with interfering matrix components | Can reduce accuracy by as much as 26%. | [3] |
| Extraction Recovery Difference | Haloperidol and its deuterated internal standard | A 35% difference in extraction recovery was reported. | [4] |
| Matrix Effect Difference | Analyte and SIL internal standard | Can differ by 26% or more in plasma and urine. | [4] |
| Ion Suppression in Different Ionization Modes | Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI) | ESI is generally more prone to ion suppression than APCI. |
Experimental Protocols
1. Protocol for Post-Column Infusion to Detect Ion Suppression
Objective: To identify regions of ion suppression in the chromatogram.
Materials:
-
Syringe pump
-
Tee-union
-
Standard solution of the analyte of interest
-
Blank matrix extract
Procedure:
-
Set up the LC-MS/MS system as usual.
-
Using a syringe pump and a tee-union, continuously infuse a dilute solution of the analyte into the mobile phase stream between the analytical column and the mass spectrometer.
-
Allow the system to stabilize to obtain a constant, elevated baseline signal for the analyte.
-
Inject a blank matrix extract (a sample prepared without the analyte).
-
Monitor the analyte's signal. Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[2][9]
2. General Protocol for Solid-Phase Extraction (SPE) for Matrix Cleanup
Objective: To remove interfering matrix components from the sample prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges appropriate for the analyte's chemistry (e.g., reversed-phase, ion-exchange)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or buffer)
-
Wash solvent(s)
-
Elution solvent
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[12]
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample matrix.[12]
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass one or more wash solvents through the cartridge to remove interfering compounds while retaining the analyte.[12]
-
Elution: Elute the analyte of interest from the cartridge using an appropriate elution solvent.[12]
-
Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the analyte in a solvent compatible with the LC mobile phase.
Visualizations
Caption: Mechanism of ion suppression in the MS source.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.at [shimadzu.at]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. agilent.com [agilent.com]
Technical Support Center: Optimizing Collision Energy for (+)-N-Desmethyl Tramadol-d3 Fragmentation
Welcome to the technical support center for optimizing collision energy for the fragmentation of (+)-N-Desmethyl Tramadol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your tandem mass spectrometry (MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is collision energy and why is it important to optimize it for this compound fragmentation?
Collision energy is the kinetic energy imparted to an ion in the collision cell of a mass spectrometer to induce fragmentation. Optimizing this energy is critical for achieving sensitive and specific detection in Multiple Reaction Monitoring (MRM) assays. Insufficient collision energy will result in poor fragmentation and low signal intensity of the product ions. Conversely, excessive energy can lead to extensive fragmentation, potentially into ions that are not specific to the parent molecule, or a decrease in the abundance of the desired product ions, again reducing sensitivity. For this compound, proper optimization ensures the highest possible signal-to-noise ratio for your chosen MRM transitions, leading to more accurate and reliable quantification.
Q2: What are the expected precursor and product ions for this compound?
For this compound, which has a monoisotopic mass of approximately 252.37 g/mol , the protonated precursor ion ([M+H]⁺) to monitor in the first quadrupole (Q1) will have an m/z of approximately 253.4. The deuterium labeling is on the N-methyl group.
Commonly monitored product ions (in the third quadrupole, Q3) for N-Desmethyl Tramadol arise from characteristic fragmentation pathways. Published literature suggests the following transitions for the non-deuterated analogue, which will be similar for the d3 version:
-
m/z 250.2 → 232.2 : Corresponds to a loss of water (H₂O).
-
m/z 250.0 → 44.0 : Represents the formation of the iminium ion [CH₃NHCH₂]⁺. Due to the d3 labeling on the methyl group, this fragment will be shifted.
For this compound, the expected transitions would be:
-
m/z 253.4 → 235.4 (loss of H₂O)
-
m/z 253.4 → 47.0 (formation of the deuterated iminium ion [CD₃NHCH₂]⁺)
One study noted that a collision energy of 17.5 eV was effective for generating a network of N-desmethyl metabolites of tramadol[1]. Another resource shows a mass spectrum of N-desmethyltramadol acquired with a collision energy of 60 V[2]. This suggests that the optimal collision energy will likely lie within this range, but empirical determination is crucial for your specific instrument and conditions.
Q3: Does the deuterium labeling in this compound affect the optimization process?
Yes, the deuterium labeling can have minor effects. While the fragmentation pathways are generally the same as the non-deuterated analog, the presence of heavier isotopes can slightly alter the energy required for optimal fragmentation. It is also important to be aware of potential chromatographic shifts where the deuterated standard may elute slightly earlier or later than the unlabeled analyte. While this typically does not significantly impact quantification, it is a factor to consider during method development.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Ion Signal | 1. Suboptimal Collision Energy: The applied energy is too low to induce fragmentation or too high, causing excessive fragmentation. 2. Incorrect Precursor Ion Selection: The m/z of the precursor ion in the method is incorrect. 3. Poor Ion Transmission: Issues with instrument parameters other than collision energy (e.g., lens voltages, collision cell pressure). | 1. Perform a Collision Energy Ramp Experiment: Systematically vary the collision energy to find the optimal setting (see Experimental Protocol below). 2. Verify Precursor m/z: Ensure the correct m/z for protonated this compound (~253.4) is entered in your acquisition method. 3. Tune and Calibrate the Instrument: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. |
| High Background Noise or Interferences | 1. Non-Specific Fragmentation: The collision energy may be too high, leading to fragmentation of co-eluting matrix components. 2. In-Source Fragmentation: Fragmentation is occurring in the ion source before precursor selection. | 1. Re-optimize Collision Energy: A lower collision energy might provide sufficient fragmentation of the target analyte while minimizing fragmentation of interfering compounds. 2. Optimize Ion Source Parameters: Reduce the cone/declustering potential to minimize in-source fragmentation. |
| Inconsistent Signal Intensity Between Runs | 1. Unstable Spray in the Ion Source: Fluctuations in the electrospray can lead to variable ion generation. 2. Potential for Deuterium Exchange: Labile deuterium atoms can exchange with protons from the mobile phase, although this is less likely with the stable N-CD₃ label. | 1. Check LC Flow and ESI Needle: Ensure a stable and consistent spray. Check for clogs or leaks in the LC system. 2. Use Aprotic Solvents where Possible: If exchange is suspected, minimize the use of protic solvents in the sample preparation and mobile phase if the analytical method allows. However, for ESI, protic solvents are often necessary. Ensure the pH of the mobile phase is stable. |
| Chromatographic Peak Tailing or Splitting | 1. Poor Chromatography: Issues with the analytical column, mobile phase, or gradient. 2. Interaction with Silanols: The analyte may be interacting with active sites on the column or in the flow path. | 1. Optimize LC Method: Ensure the gradient, flow rate, and column temperature are appropriate for the analyte. 2. Use a High-Quality Column: Employ a well-maintained and appropriate reversed-phase column. Consider adding a small amount of a competing base to the mobile phase if peak shape is poor. |
Data Presentation
Table 1: Reported Collision Energy Values for N-Desmethyl Tramadol
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy | Instrument Type (if specified) | Reference |
| N-Desmethyl Tramadol Metabolites | Not specified | Not specified | 17.5 eV | LC-HRMS/MS | [1] |
| N-Desmethyl Tramadol | 250.1802 | Multiple | 60 V | LC-ESI-QTOF | [2] |
Table 2: Expected MRM Transitions for this compound
| Analyte | Precursor Ion ([M+H]⁺) m/z | Product Ion m/z | Proposed Fragment |
| This compound | ~253.4 | ~235.4 | [M+H - H₂O]⁺ |
| This compound | ~253.4 | ~47.0 | [CD₃NHCH₂]⁺ |
Experimental Protocols
Protocol for Optimizing Collision Energy
This protocol describes a method for determining the optimal collision energy for the fragmentation of this compound using a triple quadrupole mass spectrometer.
1. Preparation of Standard Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
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Dilute the stock solution with a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a working concentration of 100 ng/mL.
2. Infusion and Precursor Ion Confirmation:
-
Infuse the working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Perform a Q1 scan to confirm the presence and isolation of the protonated precursor ion at m/z ~253.4. Optimize source parameters (e.g., capillary voltage, source temperature, cone/declustering potential) to maximize the precursor ion signal.
3. Product Ion Scan:
-
Set the instrument to product ion scan mode, selecting m/z 253.4 as the precursor ion.
-
Apply a moderate collision energy (e.g., 20 eV) and acquire a full product ion spectrum to identify the major fragment ions. The expected product ions are m/z ~235.4 and ~47.0.
4. Collision Energy Ramp Experiment:
-
Set up a Multiple Reaction Monitoring (MRM) method to monitor the transitions of interest (e.g., 253.4 → 235.4 and 253.4 → 47.0).
-
Create a series of experiments or a single experiment with a collision energy ramp. Vary the collision energy in discrete steps (e.g., 2 or 5 eV increments) across a relevant range (e.g., 5 eV to 60 eV).
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Continuously infuse the standard solution and acquire data for each collision energy step for a sufficient duration to obtain a stable signal (e.g., 30-60 seconds).
5. Data Analysis:
-
Plot the intensity of each product ion as a function of the collision energy.
-
The optimal collision energy for each transition is the value that produces the maximum signal intensity.
-
Select the optimized collision energy values for your final quantitative LC-MS/MS method.
Visualizations
Caption: Workflow for optimizing collision energy.
Caption: Troubleshooting logic for low signal.
References
Technical Support Center: Analysis of Tramadol and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tramadol and its metabolites. The focus is on addressing the common challenge of co-eluting isomers and ensuring accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of tramadol and why are they important to analyze?
Tramadol is primarily metabolized in the liver into several metabolites. The most significant are O-desmethyltramadol (M1) and N-desmethyltramadol (M2).[1][2] O-desmethyltramadol is pharmacologically active, with a significantly higher affinity for the µ-opioid receptor than tramadol itself, contributing significantly to the analgesic effect.[2] N-desmethyltramadol is another primary metabolite.[1] Accurate quantification of these metabolites is crucial for pharmacokinetic and pharmacodynamic studies, as well as in clinical and forensic toxicology.
Q2: Why is the separation of tramadol metabolite isomers challenging?
The primary challenge lies in the structural similarity of the isomers, particularly the enantiomers of tramadol and its active metabolite, O-desmethyltramadol. These stereoisomers have identical chemical formulas and molecular weights, making them difficult to distinguish using standard chromatographic techniques. Furthermore, the main phase I metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2), are also isomers with the same mass-to-charge ratio (m/z), which can lead to co-elution and interference in mass spectrometry-based methods if chromatographic separation is inadequate.[3][4]
Q3: What are the common analytical techniques used for the separation of tramadol and its metabolites?
Several analytical techniques are employed, including:
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High-Performance Liquid Chromatography (HPLC): Often coupled with UV or fluorescence detection.[1][5] Chiral HPLC methods are specifically designed to separate enantiomers.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method for the determination of tramadol and its metabolites in biological samples.[1][6]
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the simultaneous determination of tramadol and its metabolites.[7][8]
Troubleshooting Guide
Issue 1: Co-elution of O-desmethyltramadol (M1) and N-desmethyltramadol (M2) in LC-MS/MS analysis.
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Problem: M1 and M2 are isomers and can have very similar retention times on standard reverse-phase columns, leading to overlapping peaks and inaccurate quantification.
-
Solution:
-
Optimize Chromatographic Conditions:
-
Mobile Phase Gradient: A shallow gradient elution can improve the separation of closely eluting compounds. Experiment with different solvent compositions and gradient slopes. A mobile phase of methanol and water with 0.2% formic acid has been shown to be effective.[7]
-
Column Chemistry: Utilize a column with a different selectivity. While C18 columns are common, consider phenyl-hexyl or pentafluorophenyl (PFP) columns which can offer different interactions and potentially resolve the isomers.
-
-
Mass Spectrometry Parameters: While chromatography is the primary means of separation, ensure that your MS/MS method is highly specific. Use multiple reaction monitoring (MRM) with distinct precursor-to-product ion transitions for each metabolite, if available. However, the ESI-MS/MS spectra of both M1 and M2 are often dominated by a single iminium cation base peak, making chromatographic separation critical.[3]
-
Issue 2: Inability to separate tramadol and O-desmethyltramadol enantiomers.
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Problem: Standard achiral chromatography will not separate enantiomers, which is critical as they can have different pharmacological activities.
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Solution:
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Employ a Chiral Stationary Phase (CSP): This is the most direct approach. Several types of chiral columns are effective for separating tramadol and its metabolite enantiomers:
-
Cellulose-based CSPs: Columns like Chiracel OD-R (cellulose tris-(3,5-dimethylphenylcarbamate)) and Lux Cellulose-4 have demonstrated successful enantiomeric separation.[5][9]
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Amylose-based CSPs: Chiralpak AD columns (amylose tris-(3,5-dimethylphenylcarbamate)) have also been used effectively.[2][10]
-
-
Optimize Chiral Mobile Phase: The composition of the mobile phase is crucial for achieving enantioseparation.
-
Experimental Protocols
Protocol 1: Chiral Separation of Tramadol and O-desmethyltramadol Enantiomers by HPLC-Fluorescence
This protocol is based on a validated method for the stereoselective analysis of tramadol and O-desmethyltramadol.[5]
1. Sample Preparation (Human Plasma):
- To 0.5 mL of plasma, add an internal standard (e.g., ketamine).
- Perform a liquid-liquid extraction with tert-butylmethylether.
- Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
- Column: Chiracel OD-R (cellulose tris-(3,5-dimethylphenylcarbamate)) preceded by an achiral C18 guard column.
- Mobile Phase: A mixture of phosphate buffer (containing 0.2 M sodium perchlorate and 0.09 M triethylamine, adjusted to pH 6) and acetonitrile (80:20, v/v).
- Flow Rate: 1.0 mL/min.
- Temperature: 20°C.
- Detection: Fluorescence detector (Excitation: 200 nm, Emission: 301 nm).
Protocol 2: Simultaneous Determination of Tramadol and its Metabolites by LC-MS/MS
This protocol is adapted from a method for the simultaneous analysis of tramadol and its phase I and II metabolites.[7]
1. Sample Preparation (Human Urine):
- Perform dispersive liquid-liquid microextraction for sample cleanup and concentration.
2. Chromatographic Conditions:
- Column: HyPurity C18 (150 x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic elution with methanol:water (35:65, v/v) containing 0.2% formic acid.
- Flow Rate: 0.5 mL/min.
3. Mass Spectrometry Conditions:
- Ionization: Electrospray Ionization (ESI), positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Key Transitions (m/z):
- Tramadol: 264.2 -> 58.2
- O-desmethyltramadol (M1): 250.3 -> 58.2
- N-desmethyltramadol (M2): 250.3 -> 44.0 (Note: some instruments may have a low mass cutoff that prevents detection of m/z 44).[3]
Data Presentation
Table 1: Chromatographic Parameters for Separation of Tramadol and its Metabolites
| Parameter | HPLC-Fluorescence (Chiral)[5] | LC-MS/MS (Achiral)[7] |
| Column | Chiracel OD-R | HyPurity C18 |
| Mobile Phase | Phosphate buffer/Acetonitrile (80:20) | Methanol/Water (35:65) with 0.2% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | Fluorescence (Ex: 200 nm, Em: 301 nm) | Tandem Mass Spectrometry (ESI+) |
Table 2: Mass Spectrometric Parameters for Tramadol and its Primary Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tramadol | 264.2 | 58.2 |
| O-desmethyltramadol (M1) | 250.3 | 58.2 |
| N-desmethyltramadol (M2) | 250.3 | 44.0 |
Note: The product ion for M2 may not be observable on all instruments due to low mass cutoff.[3]
Visualizations
Caption: Metabolic pathway of tramadol to its major metabolites.
Caption: General workflow for the analysis of tramadol and its metabolites.
References
- 1. wjbphs.com [wjbphs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric separation of tramadol and its active metabolite in human plasma by chiral high-performance liquid chromatography: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
enhancing sensitivity for low-level detection of N-desmethyl tramadol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for low-level detection of N-desmethyl tramadol (NDT), a major metabolite of tramadol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting N-desmethyl tramadol?
A1: The most prevalent and sensitive methods for the determination of N-desmethyl tramadol in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological matrices like plasma.[3] GC-MS is also a robust technique, though it frequently requires a derivatization step to improve the volatility and chromatographic behavior of the polar metabolites.[2][4][5]
Q2: Why is sample preparation so critical for achieving low detection limits?
A2: Effective sample preparation is crucial for removing interfering substances from the biological matrix (e.g., plasma, urine), which can suppress the analyte signal and lead to inaccurate quantification.[6] The goal is to obtain the best analyte recovery while minimizing contaminants.[7] Common techniques include Liquid-Liquid Extraction (LLE),[1] Solid-Phase Extraction (SPE),[4][6][8] and protein precipitation.[9] SPE, in particular, is effective for cleaning up samples, reducing matrix effects, and concentrating the analyte for enhanced sensitivity.[6][7]
Q3: Is derivatization necessary for N-desmethyl tramadol analysis?
A3: Derivatization is often essential for GC-MS analysis. N-desmethyl tramadol is a polar compound, and derivatization converts it into a less polar, more volatile derivative. This improves chromatographic separation, peak shape, and detector sensitivity.[2][4] Common derivatizing agents include propionic anhydride[4] and silylating agents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA).[5] For LC-MS/MS analysis, derivatization is generally not required.
Q4: What sensitivity levels can be expected for N-desmethyl tramadol detection?
A4: The achievable limit of quantitation (LOQ) depends heavily on the methodology and the sample matrix.
-
LC-MS/MS methods can achieve very low detection limits, with reported LOQs for N-desmethyl tramadol in human plasma as low as 2.5 ng/mL.[3]
-
GC-MS methods have reported LOQs for N-desmethyl tramadol in human urine at 20 ng/mL.[1]
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HPLC with fluorescence detection has also demonstrated good sensitivity, with a lower limit of quantification of 5 ng/mL for N-desmethyl tramadol in plasma.[10]
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the detection of N-desmethyl tramadol (NDT) and related compounds.
Table 1: Limits of Quantitation (LOQ) for N-desmethyl Tramadol
| Analytical Method | Matrix | LOQ (ng/mL) |
| LC-MS/MS | Human Plasma | 2.5 |
| GC-MS | Human Urine | 20 |
| HPLC-Fluorescence | Human Plasma | 5 |
Data sourced from multiple studies.[1][3][10]
Table 2: Method Performance and Recovery Rates
| Method | Analyte | Matrix | Recovery (%) |
| GC-MS with LLE | N-desmethyl Tramadol | Human Urine | 98.21% |
| LC-MS/MS with Protein Precipitation | Tramadol & O-desmethyl Tramadol | Human Plasma | >85% |
| HPLC with SPE | Tramadol & O-desmethyl Tramadol | Human Plasma | ~94% |
Data sourced from multiple studies.[1][3][8]
Troubleshooting Guide
Q: I am observing low signal intensity or cannot detect NDT at expected low concentrations. What should I do?
A: Low sensitivity can stem from multiple factors throughout the analytical workflow. Use the following decision tree to diagnose the issue.
Caption: Troubleshooting workflow for low NDT signal intensity.
Q: My sample matrix (plasma/urine) is causing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?
A: Ion suppression is a common challenge that reduces sensitivity. To address it:
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Improve Sample Cleanup: Switch from a simple protein precipitation to a more rigorous Solid-Phase Extraction (SPE) protocol. Mixed-mode SPE cartridges can be particularly effective at removing a broad range of interferences.[7]
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Chromatographic Separation: Adjust your LC gradient to better separate NDT from the co-eluting matrix components that are causing the suppression.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (e.g., deuterated) NDT is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for more accurate correction and quantification.
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Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering components, though this may also lower your analyte signal below the detection limit if it is already at a very low level.
Q: The peak for NDT in my GC-MS chromatogram is tailing or broad. What is the likely cause?
A: Poor peak shape in GC-MS for a polar analyte like NDT is almost always due to issues with activity in the GC system or incomplete derivatization.
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Incomplete Derivatization: Ensure your derivatization reaction goes to completion. Optimize the reaction time, temperature, and reagent volume.[4][5] The presence of free hydroxyl and amine groups leads to interactions with the analytical column, causing peak tailing.
-
Active Sites: There may be active sites in your GC inlet liner or the front of the column. Use a deactivated liner and trim a small section from the front of the column.
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Incorrect Temperature: The GC oven temperature program may be too slow, causing excessive band broadening.
Experimental Protocols & Workflows
General Analytical Workflow
The diagram below outlines the typical workflow for the analysis of N-desmethyl tramadol in a biological sample.
Caption: General workflow for N-desmethyl tramadol analysis.
Protocol 1: GC-MS Analysis of NDT in Urine with SPE and Derivatization
This protocol is adapted from methodologies described for the analysis of tramadol and its metabolites.[1][4]
-
Sample Pre-treatment: To 1.0 mL of urine, add an appropriate internal standard.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE column (e.g., Bond Elut C18[5]) with methanol followed by deionized water.
-
Load the prepared urine sample onto the column.
-
Wash the column with a weak solvent (e.g., 100 mM HCl, then methanol) to remove polar interferences.[4]
-
Dry the column thoroughly under nitrogen or vacuum.[4]
-
Elute the analytes with an appropriate solvent mixture (e.g., 2 mL of ethyl acetate/NH4OH, 98/2).[4]
-
-
Evaporation: Evaporate the eluent to complete dryness under a gentle stream of nitrogen at room temperature.[4]
-
Derivatization:
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a suitable column (e.g., a nonpolar phase like DB-5ms).
-
Set an appropriate temperature program, for instance, starting at 100°C and ramping up to 320°C.[2]
-
Acquire data in Selective Ion Monitoring (SIM) mode for the highest sensitivity, monitoring characteristic ions for derivatized NDT.
-
Protocol 2: LC-MS/MS Analysis of NDT in Plasma
This protocol is based on highly sensitive LC-MS/MS methods.[3][9]
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Sample Pre-treatment: To 200 µL of human plasma, add an isotope-labeled internal standard.
-
Protein Precipitation:
-
Add 600 µL of cold acetonitrile to the plasma sample to precipitate proteins.[9]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new vial for analysis or further clean-up if necessary. For higher sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.
-
LC-MS/MS Analysis:
-
Inject 5 µL of the sample extract into the LC-MS/MS system.
-
LC Conditions: Use a C18 reversed-phase column (e.g., Purospher® STAR RP-18). The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid (0.1%) to improve peak shape and ionization.[3]
-
MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. A common MRM transition for NDT is m/z 250.2 → 58.0 or m/z 250.2 → 232.2.[11] Optimize ion source and collision energy parameters for maximum signal.
-
Tramadol Metabolic Pathway
Tramadol is primarily metabolized in the liver by cytochrome P450 enzymes into its main active and inactive metabolites.
References
- 1. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nyc.gov [nyc.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Validation of a high-performance liquid chromatography method for tramadol and o-desmethyltramadol in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjbphs.com [wjbphs.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: (+)-N-Desmethyl Tramadol-d3 Stability Testing in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (+)-N-Desmethyl Tramadol-d3 in biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Degradation during sample collection and handling: Instability at room temperature. | Process samples on wet ice and freeze at -80°C as soon as possible. |
| Inefficient extraction: Suboptimal pH or solvent choice during liquid-liquid or solid-phase extraction. | Optimize extraction pH based on the pKa of N-Desmethyl Tramadol. Test a panel of extraction solvents to find the one with the best recovery. | |
| Adsorption to container surfaces: Analyte loss due to binding to plastic or glass. | Use low-binding microcentrifuge tubes and pipette tips. Silanize glassware if necessary. | |
| High Variability in Replicate Samples | Inconsistent sample processing: Variations in timing, temperature, or vortexing during extraction. | Standardize all sample handling and extraction steps. Use a validated and consistent protocol. |
| Matrix effects: Ion suppression or enhancement in the mass spectrometer.[1] | Use a stable isotope-labeled internal standard that co-elutes with the analyte to normalize for matrix effects.[1] Evaluate matrix effects from different lots of biological matrix. | |
| Freeze-thaw instability: Degradation of the analyte after multiple freeze-thaw cycles. | Limit the number of freeze-thaw cycles to a minimum. Aliquot samples into smaller volumes before initial freezing. | |
| Chromatographic Peak Tailing or Splitting | Poor column performance: Column aging or contamination. | Use a guard column and ensure proper column washing and regeneration. Replace the analytical column if performance degrades. |
| Inappropriate mobile phase pH: pH of the mobile phase is too close to the pKa of the analyte. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa for better peak shape. | |
| Shift in Retention Time of Deuterated Standard | Isotope effect: Deuterium-labeled compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[2][3][4] | This is a known phenomenon. Ensure the chromatography is sufficient to resolve the deuterated standard from any potential interferences. The retention time should be consistent across a run. |
| Presence of Interfering Peaks | Endogenous matrix components: Lipids, proteins, or other small molecules from the biological sample. | Improve sample cleanup by using a more selective extraction method (e.g., solid-phase extraction with specific wash steps). |
| Metabolites of co-administered drugs: Other drugs or their metabolites may have similar chromatographic and mass spectrometric properties. | Review the subject's medication history. If a potential interference is identified, modify the chromatographic method to achieve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for ensuring the stability of this compound in plasma?
A1: For long-term storage, plasma samples should be kept at -80°C.[5] For short-term storage, such as on the benchtop during sample processing, it is recommended to keep the samples on ice or at refrigerated temperatures (2-8°C). Tramadol and its metabolites have shown stability in plasma at room temperature for up to 24 hours.[5]
Q2: How many freeze-thaw cycles can my samples undergo before I should be concerned about degradation?
Q3: Are there any known stability issues with using a deuterated internal standard like this compound?
A3: Deuterated standards are generally considered the gold standard for quantitative bioanalysis.[6] However, potential issues to be aware of include:
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Isotopic Exchange: Although rare with deuterium on a methyl group, there is a theoretical possibility of H/D exchange under certain pH and temperature conditions.
-
Chromatographic Shift: As mentioned in the troubleshooting guide, deuterated compounds may have slightly different retention times than their non-deuterated analogs.[2][3][4]
-
Purity: Ensure the deuterated standard is of high isotopic purity to avoid any contribution to the signal of the non-deuterated analyte.
Q4: What is the expected stability of this compound in different biological matrices like blood and urine?
A4: While specific quantitative data for the d3 variant is limited, the stability of the non-deuterated N-desmethyltramadol provides a good estimate. In urine, tramadol and its metabolites are generally stable for at least a week at ambient temperature, a month when refrigerated, and for years when frozen.[7] In whole blood, prompt processing is crucial to prevent degradation by enzymes. It is recommended to separate plasma or serum from whole blood as soon as possible after collection.
Quantitative Stability Data
The following tables summarize stability data for N-desmethyltramadol (NDT) in human plasma. This data for the non-deuterated analog can be used as a proxy for this compound.
Table 1: Short-Term (Bench-Top) Stability of N-Desmethyltramadol in Human Plasma
| Storage Condition | Duration | Stability (% of Initial Value) |
| Room Temperature | 24 hours | 88.1 – 113.3%[5] |
Table 2: Long-Term Stability of N-Desmethyltramadol in Human Plasma
| Storage Condition | Duration | Stability (% of Initial Value) |
| -80°C | 1 month | 89.9 – 111.8%[5] |
Table 3: Stability of N-Desmethyltramadol Stock Solutions
| Storage Condition | Duration | Stability (% of Initial Value) |
| 4°C | 3 months | 88.3 – 99.1%[5] |
Experimental Protocols & Visualizations
General Bioanalytical Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound in a biological matrix.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Extraction Procedures for Polar Tramadol Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of polar tramadol metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary polar metabolites of tramadol, and why are they important to analyze?
Tramadol is metabolized in the body into several metabolites. The primary polar metabolites of interest are O-desmethyltramadol (ODMT) and N-desmethyltramadol (NDMT). ODMT is an active metabolite and is significantly involved in the analgesic effect of tramadol.[1][2][3] Therefore, accurate quantification of both the parent drug and its polar metabolites is crucial for pharmacokinetic and toxicological studies.[2][4]
Q2: What are the common challenges associated with extracting polar tramadol metabolites from biological matrices?
The main challenges in extracting polar tramadol metabolites, particularly ODMT, stem from their increased polarity compared to the parent drug, tramadol.[2][4] This polarity can lead to low recovery rates with traditional liquid-liquid extraction (LLE) methods and requires careful optimization of solid-phase extraction (SPE) procedures.[2] Additionally, biological matrices like plasma, urine, and blood are complex and can cause matrix effects, interfering with the analysis.[5][6] The stability of some metabolites, such as ODMT, can also be a concern, sometimes necessitating derivatization to ensure they are stable for analysis, especially by gas chromatography.[1]
Q3: Which extraction techniques are most suitable for polar tramadol metabolites?
Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed.[2]
-
Solid-Phase Extraction (SPE): This is a widely used and effective technique. Mixed-mode SPE cartridges, such as those with strong cation exchange (SCX) properties, are particularly well-suited for capturing the basic tramadol and its metabolites.[5][7] Molecularly imprinted polymers (MIPs) have also been developed for selective extraction of tramadol.[8]
-
Liquid-Liquid Extraction (LLE): While traditional LLE can be challenging due to the polarity of the metabolites, variations like Dispersive Liquid-Liquid Microextraction (DLLME) have been successfully developed for the determination of tramadol in biological samples.[9][10][11]
Q4: Is derivatization necessary for the analysis of polar tramadol metabolites?
Derivatization is often required when using Gas Chromatography-Mass Spectrometry (GC-MS). The increased polarity of metabolites like O-desmethyltramadol can lead to poor chromatographic peak shape and thermal instability.[1][2][4] Silylation reagents (e.g., BSTFA with 1% TMCS) or acylation reagents can be used to alter the polarity, improving chromatography and sensitivity.[2][4] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is generally not necessary.[12]
Troubleshooting Guides
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH of the sample | The pH of the sample is critical for efficient extraction, especially with SPE. For cation exchange SPE, ensure the sample is loaded at a pH where tramadol and its metabolites are positively charged (typically pH 6.0).[2] For LLE, the pH should be adjusted to neutralize the analytes for transfer into an organic solvent. |
| Incorrect SPE cartridge conditioning or washing | Inadequate conditioning of the SPE cartridge can lead to poor retention of the analytes. Ensure the cartridge is conditioned sequentially with an appropriate solvent like methanol followed by a buffer (e.g., phosphate buffer pH 6.0).[2][13] The wash step is crucial to remove interferences without eluting the analytes. A common wash solution is a mixture of distilled water and a small percentage of methanol (e.g., 80:20 v/v).[2] |
| Suboptimal elution solvent | The elution solvent must be strong enough to displace the analytes from the SPE sorbent. For mixed-mode cation exchange cartridges, a common elution solvent is a mixture of an organic solvent (e.g., ethyl acetate or dichloromethane/isopropanol) with a small amount of a basic modifier like ammonium hydroxide (e.g., 98:2 v/v).[1][2] |
| Inefficient LLE solvent system | For LLE, the choice of organic solvent is critical. A mixture of solvents, such as ethyl acetate and diethyl ether (1:1, v/v), can be effective.[14] For DLLME, a combination of an extraction solvent (e.g., chloroform and ethyl acetate) and a disperser solvent (e.g., acetone) is used.[10][11] |
| Metabolite instability | O-desmethyltramadol can be unstable.[1] If using GC-MS, consider derivatization to improve stability.[1] For all methods, process samples promptly and store them appropriately. |
High Matrix Effects in LC-MS/MS
| Potential Cause | Troubleshooting Steps |
| Insufficient sample cleanup | Matrix components from biological samples can co-elute with the analytes and cause ion suppression or enhancement. Optimize the wash step in your SPE protocol to remove as many interfering compounds as possible.[5][6] |
| Inadequate chromatographic separation | Ensure your LC method provides good separation between the analytes of interest and major matrix components. A gradient elution starting with a high aqueous mobile phase can help elute very polar interferences at the beginning of the run.[5] |
| Use of an internal standard | A stable isotope-labeled internal standard for each analyte is the best way to compensate for matrix effects. If these are not available, a structurally similar compound can be used.[2] |
Poor Chromatographic Peak Shape (GC-MS)
| Potential Cause | Troubleshooting Steps |
| Analyte polarity | Polar metabolites like ODMT can exhibit poor peak shape on nonpolar GC columns.[4] Derivatization is highly recommended to reduce polarity and improve peak symmetry.[1][2][4] |
| Active sites in the GC system | Active sites in the injector liner or the column can interact with the analytes. Use a deactivated liner and ensure the column is in good condition. |
| Improper injection technique | For GC-MS, a splitless injection is often used for trace analysis.[2] Optimize the injection volume and temperature. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Tramadol and O-desmethyltramadol from Blood/Vitreous Humor for GC-MS Analysis
This protocol is adapted from a validated method for the determination of tramadol and O-desmethyltramadol.[2]
1. Sample Preparation:
-
To 1.0 mL of blood or vitreous humor, add 50 µL of the internal standard working solution (e.g., codeine-d6 at 1.00 µg/mL).
-
Add 4 mL of phosphate buffer (pH 6.0) and vortex.
-
Centrifuge for 10 minutes at 3000 rpm.
2. SPE Cartridge Conditioning:
-
Use a Bond Elut LRC C18 SPE cartridge (or equivalent).
-
Condition the cartridge with 2 mL of methanol, followed by 2 mL of phosphate buffer (pH 6.0).
3. Sample Loading:
-
Load the supernatant from the prepared sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
4. Washing:
-
Wash the cartridge with 2 mL of a distilled water:methanol mixture (80:20, v/v).
-
Add 100 µL of n-hexane and apply a vacuum for 10 minutes to dry the cartridge.
5. Elution:
-
Elute the analytes twice with 1.5 mL of a freshly prepared mixture of ethyl acetate:ammonium hydroxide (98:2, v/v).
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 50 µL of acetonitrile.
7. Derivatization:
-
Add 50 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) for Tramadol from Urine for HPLC Analysis
This protocol is based on a binary solvent DLLME method.[11]
1. Sample Preparation:
-
To a 10 mL screw-cap glass test tube with a conical bottom, add 5 mL of urine sample.
-
Add NaCl to a final concentration of 7.5% (w/v).
2. Extraction:
-
Prepare a mixture of 70 µL of chloroform and 30 µL of ethyl acetate (extraction solvents) with 600 µL of acetone (disperser solvent).
-
Rapidly inject this mixture into the urine sample. A cloudy solution will form.
3. Phase Separation:
-
Centrifuge the cloudy solution for 3 minutes at 5000 rpm. The small droplets of the extraction solvent will sediment at the bottom of the tube.
4. Analysis:
-
Carefully remove the upper aqueous layer.
-
Collect the sedimented organic phase for injection into the HPLC system.
Quantitative Data Summary
| Method | Matrix | Analytes | Recovery (%) | LOD | LOQ | Reference |
| SPE-GC-MS | Blood/Vitreous Humor | Tramadol, ODMT | 84 (Tramadol), 90 (ODMT) | - | - | [2] |
| MISPE-HPLC | Plasma | Tramadol | >91% | 3.0 µg/L | 8.5 µg/L | [8] |
| MISPE-HPLC | Urine | Tramadol | >91% | 1.2 µg/L | 3.5 µg/L | [8] |
| DLLME-HPLC | Urine | Tramadol | 95.6 - 99.6% | 0.2 µg/L | 0.9 µg/L | [11] |
| Automated SPE-LC | Plasma | (+)- and (-)-tramadol | ~100% | - | 2.5 ng/mL | [13] |
| LLE-GC-MS | Urine | Tramadol, ODMT | 91.79 - 106.89% (Accuracy) | - | 10 ng/mL | [14] |
LOD: Limit of Detection; LOQ: Limit of Quantification; MISPE: Molecularly Imprinted Solid-Phase Extraction
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for polar tramadol metabolites.
Caption: Comparison of LLE and SPE logical workflows.
References
- 1. nyc.gov [nyc.gov]
- 2. Determination of tramadol and its metabolite O-desmethyltramadol in vitreous humor. Is it helpful in forensic casework? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Network-Based Identification of Tramadol Metabolites in a Fatal Tramadol Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solid-phase extraction of tramadol from plasma and urine samples using a novel water-compatible molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Binary Solvents Dispersive Liquid—Liquid Microextraction (BS-DLLME) Method for Determination of Tramadol in Urine Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated determination of tramadol enantiomers in human plasma using solid-phase extraction in combination with chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Validation & Comparative
The Analytical Edge: A Comparative Guide to Internal Standards for Tramadol Quantification, Featuring (+)-N-Desmethyl Tramadol-d3
For researchers, scientists, and drug development professionals engaged in the bioanalysis of tramadol and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of (+)-N-Desmethyl Tramadol-d3 with other commonly employed internal standards, supported by experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis. These standards co-elute with the analyte of interest and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This compound is a deuterated analog of N-desmethyltramadol, a major metabolite of tramadol, making it an excellent candidate for an internal standard in such assays.
Principles of Internal Standard Selection
An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. Key characteristics include similar extraction recovery, chromatographic retention time, and ionization response, without interfering with the analyte's signal. Stable isotope-labeled internal standards, such as this compound, are considered the most suitable as they share a very high degree of similarity with the analyte.
Caption: Logical workflow for selecting an ideal internal standard.
Comparative Analysis of Internal Standards
The following table summarizes the performance characteristics of this compound and other commonly used internal standards for the analysis of tramadol and its metabolites. The data presented is compiled from various studies, and direct comparison should be made with caution due to differing experimental conditions.
| Internal Standard | Analyte(s) Quantified | Matrix | Method | Key Performance Data | Reference |
| This compound | N-Desmethyltramadol | Dog Liver Microsomes | LC-MS/MS | Used to quantify N-desmethyltramadol formation. Retention time was 3.331 min.[1] | [1] |
| Tramadol-d6 | Tramadol, O-desmethyltramadol, N-desmethyltramadol, N,O-didesmethyltramadol | Human Plasma | LC-MS/MS | Linear range: 12.5–1600 ng/mL for tramadol, 2.5–320 ng/mL for metabolites. Intra- and inter-assay precision: 1.6–10.2% and 2.7–6.3% respectively. Accuracy: 89.2–106.2%.[2] | [2] |
| Tramadol-¹³C-d₃ | Tramadol enantiomers and metabolites | Human Whole Blood | LC-MS/MS | Linear range: 0.25-250 ng/g. Repeatability: 2-6%. Intermediate precision: 2-7%. Accuracy: 83-114%. No significant matrix effects observed.[3] | [3] |
| O-desmethyl-cis-tramadol-d6 | Tramadol enantiomers and metabolites | Human Whole Blood | LC-MS/MS | Used in conjunction with Tramadol-¹³C-d₃ for comprehensive enantioselective analysis.[3] | [3] |
| Venlafaxine | Tramadol and Gabapentin | Human Plasma | LC-MS/MS | Linear range for Tramadol: 1-500 ng/mL. Precision (for ISTD normalized factor): 2.0% (LQC) and 3.6% (HQC). ISTD normalized matrix factor: 0.93 to 1.06.[4] | [4] |
| Medazepam | Tramadol and O-desmethyltramadol | Human Plasma and Urine | GC-MS | Linear range for Tramadol: 10-200 ng/mL. Accuracy: >95%. Intra- and inter-day precision (RSD%): ≤4.83% and ≤4.68% respectively. Extraction recovery: 97.6±1.21% for Tramadol.[5] | [5] |
Experimental Protocols
Below are representative experimental methodologies for the analysis of tramadol and its metabolites using different internal standards.
Method 1: Analysis of Tramadol and Metabolites using Tramadol-d6[2]
-
Sample Preparation: To 100 µL of human plasma, 25 µL of tramadol-d6 (internal standard) solution (400 ng/mL) was added. Proteins were precipitated by adding 200 µL of acetonitrile, followed by vortexing and centrifugation. The supernatant was then analyzed.
-
Chromatography:
-
Column: Kinetex C18 (50 × 2.1 mm, 2.6 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Tramadol: m/z 264.2 → 58.2
-
O-desmethyltramadol: m/z 250.2 → 58.2
-
N-desmethyltramadol: m/z 250.2 → 44.1
-
N,O-didesmethyltramadol: m/z 236.2 → 58.1
-
Tramadol-d6: m/z 270.3 → 64.2
-
-
Method 2: Enantioselective Analysis using Tramadol-¹³C-d₃ and O-desmethyl-cis-tramadol-d6[3]
-
Sample Preparation: 0.5 g of whole blood was fortified with internal standards, basified to pH 11, and subjected to liquid-liquid extraction.
-
Chromatography:
-
Column: Chiral alpha-1-acid glycoprotein (AGP) column.
-
Mobile Phase: 0.8% acetonitrile and 99.2% ammonium acetate (20mM, pH 7.2).
-
-
Mass Spectrometry:
-
Instrument: LC-MS/MS system.
-
Post-column infusion: 0.05% formic acid in acetonitrile to enhance sensitivity.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the quantification of tramadol and its metabolites using an internal standard.
References
- 1. Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Tramadol Metabolism Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific metabolism of tramadol is critical for preclinical studies and the translation of findings to human clinical trials. This guide provides a comprehensive comparative analysis of tramadol metabolism in humans, dogs, cats, horses, rats, and mice, supported by quantitative data and detailed experimental protocols.
Tramadol, a centrally acting analgesic, undergoes extensive metabolism primarily through two major pathways: O-demethylation to O-desmethyltramadol (M1), an active metabolite with a significantly higher affinity for the μ-opioid receptor, and N-demethylation to N-desmethyltramadol (M2), a largely inactive metabolite.[1][2] The relative contribution of these pathways, mediated by cytochrome P450 (CYP) enzymes, varies considerably across species, leading to significant differences in pharmacokinetic profiles and analgesic efficacy.
Quantitative Comparison of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of tramadol and its active M1 metabolite across various species. These differences highlight the importance of species selection in preclinical research and the potential for discrepancies in drug response.
| Species | Route of Administration | Dose (mg/kg) | Tramadol t1/2 (h) | Tramadol Cmax (ng/mL) | Tramadol Tmax (h) | Tramadol Bioavailability (%) | M1 t1/2 (h) | M1 Cmax (ng/mL) | M1 Tmax (h) |
| Human | Oral | 100 mg (total dose) | ~6.3 | ~308 | ~1.6 | ~68 | ~9 | - | - |
| Dog | IV | 4.4 | 0.80 ± 0.12 | - | - | 100 | 1.69 ± 0.45 | - | - |
| Oral | 11 | 1.71 ± 0.12 | - | - | 65 ± 38 | 2.18 ± 0.55 | - | - | |
| Cat | IV | 2 | 2.23 ± 0.3 | - | - | 100 | 4.35 ± 0.47 | - | - |
| Oral | 5.2 | 3.4 ± 0.13 | 655 ± 77 | 0.88 ± 0.22 | 93 ± 7 | 4.82 ± 0.32 | - | - | |
| Horse | IV | 2 | 1.37 ± 0.17 | - | - | 100 | - | - | - |
| Oral | 10 | 2.14 ± 0.50 | 238 ± 41.3 | 0.59 | 9.50 ± 1.28 | 1.01 ± 0.15 | 86.8 ± 17.8 | - | |
| Rat | IV | 10 | ~1.5 | - | - | 100 | - | - | - |
| Oral | 20 | ~2.5 | 1127.03 ± 778.34 | - | 32.4 | - | - | - | |
| Mouse | IV | 25 | ~2-6 | >100 | - | 100 | - | >40 | - |
| Oral | 25 | ~2-6 | >100 | - | 26 | - | >40 | - |
Metabolic Pathways and Key Enzymes
The biotransformation of tramadol is predominantly carried out by the cytochrome P450 enzyme system in the liver. The specific isoforms responsible for the formation of the active M1 metabolite and the inactive M2 metabolite differ significantly between species, which is a primary driver of the observed pharmacokinetic variability.
dot
Caption: Primary metabolic pathways of tramadol in different species.
Experimental Protocols
In Vivo Pharmacokinetic Studies
Animal Models and Ethical Considerations: All animal experiments should be conducted in accordance with the ethical guidelines for animal research and approved by an Institutional Animal Care and Use Committee (IACUC).[3][4][5][6][7] Animals should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water, unless fasting is required for the study protocol.[8][9]
Drug Administration and Sample Collection: For intravenous (IV) administration, tramadol hydrochloride is typically dissolved in sterile saline and administered as a bolus via a catheterized vein (e.g., cephalic vein in dogs and cats, jugular vein in horses and rats). For oral (PO) administration, tramadol can be given as a solution via gavage or in capsules.
Blood samples are collected at predetermined time points post-administration into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
In Vitro Metabolism Assay using Liver Microsomes
Microsome Preparation and Incubation: Liver microsomes are prepared from fresh or frozen liver tissue by differential centrifugation. The protein concentration of the microsomal suspension is determined using a standard method like the Bradford assay.
The incubation mixture typically contains:
-
Liver microsomes (e.g., 0.2-0.5 mg/mL protein)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4)
-
Tramadol (substrate) at various concentrations to determine kinetic parameters.
The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time. The reaction is terminated by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.
Sample Preparation and Bioanalysis by LC-MS/MS
Plasma Sample Preparation: Plasma samples are typically prepared for analysis using protein precipitation or liquid-liquid extraction.
-
Protein Precipitation: A common method involves adding a threefold volume of cold acetonitrile or methanol to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.[10][11][12][13]
-
Liquid-Liquid Extraction: This involves adding an immiscible organic solvent (e.g., ethyl acetate) to the plasma sample, vortexing, and centrifuging to separate the layers. The organic layer containing the analytes is then evaporated to dryness and the residue is reconstituted in the mobile phase.[14]
LC-MS/MS Analysis: The quantitative analysis of tramadol and its metabolites is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
-
Chromatographic Separation: A reverse-phase C18 column is frequently used. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol), run in either an isocratic or gradient elution mode.[10][15][16][17][18][19]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for tramadol, its metabolites, and an internal standard are monitored for quantification.
Experimental Workflow Diagram
dot
Caption: A typical experimental workflow for studying tramadol metabolism.
References
- 1. Pharmacokinetics of tramadol, and its metabolite O-desmethyl-tramadol, in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. forskningsetikk.no [forskningsetikk.no]
- 6. animal-journal.eu [animal-journal.eu]
- 7. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Protocol for animal handling in pharmaceutical or medical fields | GSC Advanced Research and Reviews [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Simultaneous determination of tramadol and paracetamol in human plasma using LC-MS/MS and application in bioequivalence study of -fixed-dose combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. wjbphs.com [wjbphs.com]
- 19. gsconlinepress.com [gsconlinepress.com]
A Comparative Guide to the Quantification of N-desmethyl Tramadol: Assessing Linearity and Range
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. N-desmethyl tramadol, a primary metabolite of the analgesic tramadol, is a key analyte in understanding the metabolism and potential drug-drug interactions of its parent compound. This guide provides a comparative overview of various analytical methods for the quantification of N-desmethyl tramadol, with a specific focus on the linearity and analytical range of these methods. The information presented is compiled from peer-reviewed studies to aid in the selection of the most appropriate analytical technique for specific research needs.
Quantitative Method Performance
The selection of an analytical method for N-desmethyl tramadol quantification is often dictated by the required sensitivity, the complexity of the biological matrix, and the available instrumentation. The most common techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD), and Gas Chromatography-Mass Spectrometry (GC-MS). Below is a summary of the performance characteristics of these methods as reported in various studies.
| Analytical Method | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Plasma | 2.5 - 320 | 2.5 | >0.99 | [1][2] |
| LC-MS/MS | Rat Plasma | 0.1 - 300 (total) | 0.1 | Not Reported | |
| LC-MS/MS | Human Urine | 25 - 1500 | 25 | Not Reported | |
| GC-MS | Human Urine | 10 - 1000 | 20 | >0.99 | [3] |
| HPLC-FLD | Human Plasma | 5 - 500 | 5 | >0.997 | [4] |
Note: LLOQ refers to the Lower Limit of Quantification. The correlation coefficient (r²) is a measure of the linearity of the method, with values closer to 1.0 indicating better linearity.
Experimental Protocols
The following sections detail generalized experimental protocols for the quantification of N-desmethyl tramadol using the compared analytical techniques. These protocols are based on methodologies described in the cited literature.
1. LC-MS/MS Method
-
Sample Preparation: A common approach involves protein precipitation. To a plasma sample, an organic solvent such as acetonitrile or methanol is added, often under basic conditions, to precipitate proteins. The sample is then vortexed and centrifuged. The resulting supernatant is collected, and may be further diluted or directly injected into the LC-MS/MS system.[2]
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column. An isocratic mobile phase consisting of a mixture of methanol and an aqueous solution containing a modifier like formic acid (e.g., 35:65 v/v) is often used.[2]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The MRM transition for N-desmethyl tramadol is monitored for quantification.
2. GC-MS Method
-
Sample Preparation: Liquid-liquid extraction (LLE) is a frequently used sample preparation technique for GC-MS analysis. Urine samples are first made alkaline, and then an organic solvent like methyl-tert-butyl ether is used for extraction. A back-extraction step into an acidic solution (e.g., 0.1 M HCl) can be employed for further purification.[3] An internal standard is added prior to extraction. Derivatization may be necessary to improve the volatility and chromatographic properties of the analyte.
-
Chromatographic Separation: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is used for separation. The oven temperature is programmed to ramp up to achieve optimal separation of the analytes.
-
Mass Spectrometric Detection: The mass spectrometer is operated in electron impact (EI) ionization mode. Quantification is achieved by monitoring specific ions for N-desmethyl tramadol and the internal standard.
3. HPLC-FLD Method
-
Sample Preparation: A simple liquid-liquid extraction with a solvent like ethyl acetate is a common method for sample preparation from plasma.[4] The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase before injection.
-
Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of tramadol and its metabolites.
-
Fluorescence Detection: The detection of N-desmethyl tramadol is carried out using a fluorescence detector. The excitation and emission wavelengths are optimized for the specific analyte. For tramadol and its metabolites, excitation is often around 200 nm and emission around 301 nm.[4]
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagram illustrates a typical experimental workflow for the quantification of N-desmethyl tramadol.
Caption: Experimental workflow for N-desmethyl tramadol quantification.
References
- 1. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
Performance Characteristics of (+)-N-Desmethyl Tramadol-d3 in Proficiency Testing: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance characteristics of (+)-N-Desmethyl Tramadol-d3, a deuterated internal standard, against a non-deuterated alternative, propranolol, for the quantification of N-Desmethyl Tramadol in proficiency testing settings. The selection of an appropriate internal standard is critical for ensuring the accuracy and reliability of analytical results, a cornerstone of successful proficiency testing and overall laboratory quality assurance.
Executive Summary
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard for quantitative analysis by mass spectrometry. Their near-identical chemical and physical properties to the analyte of interest allow for effective compensation for variations in sample preparation, instrument response, and matrix effects. This guide presents a compilation of performance data from various validation studies to illustrate the superior performance of deuterated internal standards over non-deuterated alternatives in key analytical parameters.
Performance Comparison: this compound vs. Propranolol
The following tables summarize the typical performance characteristics of methods utilizing a deuterated internal standard like this compound compared to a structurally different, non-deuterated internal standard such as propranolol for the analysis of N-Desmethyl Tramadol. Data is collated from published bioanalytical method validation studies.
Table 1: Linearity and Sensitivity
| Parameter | This compound (Deuterated IS) | Propranolol (Non-Deuterated IS) |
| Linear Range | 1.0 - 600.0 ng/mL | 9.6 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.997 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 9.6 ng/mL |
Table 2: Accuracy and Precision
| Parameter | This compound (Deuterated IS) | Propranolol (Non-Deuterated IS) |
| Intra-day Precision (%RSD) | < 10% | < 6.7% |
| Inter-day Precision (%RSD) | < 10% | < 6.7% |
| Accuracy (% Bias) | Within ±15% of nominal value | 95.8 - 108.3% of nominal value |
Table 3: Recovery and Matrix Effect
| Parameter | This compound (Deuterated IS) | Propranolol (Non-Deuterated IS) |
| Extraction Recovery | 61.6 - 62.9% | ~66.8% |
| Matrix Effect | Minimal, compensated by co-elution | Potential for uncompensated ion suppression or enhancement |
Experimental Protocols
The data presented is based on typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. A generalized experimental protocol is outlined below.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine or plasma, add 10 µL of internal standard working solution (this compound or Propranolol).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of acetonitrile.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for N-Desmethyl Tramadol and the internal standard.
Visualizations
Tramadol Metabolism Pathway
The following diagram illustrates the major metabolic pathways of tramadol, leading to the formation of N-Desmethyl Tramadol. This metabolic process is primarily mediated by cytochrome P450 enzymes in the liver.[1][2][3][4][5]
References
A Comparative Guide to the Specificity of N-desmethyl Tramadol Detection Methods
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The following tables summarize the key performance characteristics of each method, offering a clear comparison to aid in the selection of the most appropriate technique for specific research needs.
Table 1: Performance Comparison of Analytical Methods for N-desmethyl Tramadol Detection
| Parameter | Immunoassay | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Separation by gas chromatography, detection by mass spectrometry | Separation by liquid chromatography, detection by tandem mass spectrometry |
| Specificity | Low to moderate; significant cross-reactivity with tramadol and other metabolites.[1] | High; based on retention time and mass fragmentation pattern.[2][3] | Very high; based on retention time and specific precursor-product ion transitions.[4][5] |
| Primary Use | Screening | Confirmation and quantification | Confirmation and quantification |
| Sample Throughput | High | Moderate | High |
Table 2: Quantitative Performance Data for N-desmethyl Tramadol Detection
| Parameter | Immunoassay | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Quantification (LOQ) | Typically in the ng/mL range (assay dependent) | 10 - 20 ng/mL[2] | 0.1 - 2.5 ng/mL[4][6] |
| Linearity Range | Semi-quantitative | 10 - 1000 ng/mL[2] | 2.5 - 320 ng/mL[4] |
| Precision (%RSD) | Not applicable for quantitative comparison | Intra-assay: 1.29-6.48%, Inter-assay: 1.28-6.84%[2] | Intra-day & Inter-day: 1.6-10.2%[5] |
| Accuracy (%Recovery) | Not applicable for quantitative comparison | 91.79-106.89%[2] | 89.2-106.2%[5] |
Table 3: Cross-Reactivity of a Commercial Tramadol Immunoassay
| Compound | Concentration giving response equivalent to 200 ng/mL Tramadol | Percent Cross-Reactivity |
| Tramadol | 200 ng/mL | 100% |
| N-desmethyl Tramadol | 450 ng/mL | 44.4% [1] |
| O-desmethyl Tramadol | 25,000 ng/mL | 0.8%[1] |
Experimental Protocols: Detailed Methodologies
Immunoassay
Immunoassays are primarily used as a rapid screening tool. The ARK™ Tramadol Assay, for example, is a homogeneous enzyme immunoassay.[7] The principle is based on the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites. The enzyme activity is directly proportional to the concentration of the drug in the sample. While fast and suitable for high-throughput screening, these assays exhibit significant cross-reactivity with metabolites, as demonstrated in Table 3. A positive result from an immunoassay should always be confirmed by a more specific method like GC-MS or LC-MS/MS.[1][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a higher level of specificity and is a well-established confirmatory method.
Sample Preparation (Liquid-Liquid Extraction for Urine) [2][3]
-
To 1 mL of urine, add an internal standard.
-
Adjust the pH to alkaline conditions (e.g., using sodium carbonate).
-
Extract the analytes with an organic solvent (e.g., a mixture of ethyl acetate and diethyl ether).
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
The dried residue is then subjected to derivatization.
Derivatization [9] Due to the polar nature of tramadol and its metabolites, derivatization is often necessary to improve their volatility and chromatographic properties. A common derivatizing agent is propionic anhydride, which converts the hydroxyl groups to more stable esters.
-
Gas Chromatograph: Equipped with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity. Specific ions for N-desmethyl tramadol are monitored to confirm its presence and for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of drugs and their metabolites in biological matrices due to its superior sensitivity and specificity.[4][5][11]
Sample Preparation (Protein Precipitation for Plasma) [4]
-
To a 200 µL plasma sample, add an internal standard.
-
Add a protein precipitating agent like acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
The supernatant is transferred for analysis, which may be followed by a solid-phase extraction (SPE) clean-up step for more complex matrices.[11]
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used, where a specific precursor ion for N-desmethyl tramadol is selected and fragmented, and a specific product ion is monitored for detection and quantification. This two-stage mass filtering provides exceptional specificity.
Mandatory Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous analysis of tramadol, O-desmethyltramadol, and N-desmethyltramadol enantiomers in rat plasma by high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ark-tdm.com [ark-tdm.com]
- 8. Comparative evaluation of the accuracy of immunoassay with liquid chromatography tandem mass spectrometry (LC/MS/MS) of urine drug testing (UDT) opioids and illicit drugs in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nyc.gov [nyc.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-N-Desmethyl Tramadol-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of (+)-N-Desmethyl Tramadol-d3, a deuterated metabolite of Tramadol. Due to its classification as a hazardous substance and its relation to a controlled substance, stringent disposal protocols must be followed.
Hazard Assessment and Safety Precautions
Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS). The SDS for the related compound, rac N-Desmethyl Tramadol-d3 Hydrochloride, indicates that it is harmful if swallowed, in contact with skin, or inhaled, and may cause drowsiness or dizziness.
Immediate Safety and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle the material in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Spill Response: Have a spill kit readily available. In case of a spill, absorb the material with an inert, non-combustible absorbent material and collect it for disposal as hazardous waste.
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are fundamental to safe disposal and regulatory compliance.
-
Waste Classification: this compound should be classified as both a hazardous chemical waste and potentially as a controlled substance analog. Tramadol is a controlled substance, and its metabolites and analogs may be subject to similar regulations. Therefore, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on its classification.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container. Incompatible materials must be kept separate to prevent dangerous reactions.
Operational Plan for Disposal
The disposal of this compound must be managed through your institution's EHS department or a licensed hazardous waste contractor. Sink or trash disposal is strictly prohibited.
Step 1: Containerization and Labeling
-
Select an Appropriate Container: Use a container that is compatible with the chemical. For solids, a wide-mouth, sealable container is suitable. For solutions, use a screw-cap bottle. Ensure the container is in good condition with no leaks or cracks.
-
Label the Container: As soon as the first of the waste is added, label the container with a hazardous waste tag provided by your EHS department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
All constituents and their approximate concentrations if it is a mixture. Do not use abbreviations or chemical formulas.
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic," "Harmful").
-
Step 2: Waste Accumulation and Storage
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.
-
Closed Container: Keep the waste container tightly sealed at all times, except when adding waste.
Step 3: Request for Disposal
-
Contact EHS: Once the waste container is full or you no longer need to accumulate this waste, submit a chemical waste collection request to your institution's EHS department. This is often done through an online system.
-
Provide Documentation: If this compound is classified as a controlled substance by your institution, additional documentation, such as a disposal log and witness signatures, may be required. The DEA mandates that the disposal of controlled substances renders them "non-retrievable".[1] Many institutions use a reverse distributor for the disposal of controlled substances.[2]
-
Await Pickup: Do not transport hazardous waste outside of your laboratory. Trained EHS personnel or a licensed contractor will collect the waste from your designated accumulation area.
Quantitative Data Summary
For laboratory waste management, tracking the quantities of accumulated waste is crucial for compliance. Below is a template for a waste accumulation log.
| Date | Amount Added (g or mL) | Total Accumulated (g or mL) | Initials | Notes |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols that would generate this waste. The disposal procedure itself is the protocol.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (+)-N-Desmethyl Tramadol-d3
This guide provides critical safety protocols and logistical procedures for the handling and disposal of (+)-N-Desmethyl Tramadol-d3. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
-
Substance: this compound
-
Synonyms: (1R,2R)-2-[(dimethylamino-d3)methyl]-1-(3-hydroxyphenyl)cyclohexanol
-
CAS Number (for rac-N-Desmethyl Tramadol-d3 Hydrochloride): 1261398-09-7[1]
1. Hazard Identification and Classification
This compound is a deuterated metabolite of Tramadol. The hydrochloride salt of the racemic mixture is classified as hazardous.[1] Users should handle this compound with caution, assuming similar or identical hazards to the unlabeled and racemic forms.
GHS Classification (for rac N-Desmethyl Tramadol-d3 Hydrochloride): [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity, Single Exposure | 3 | H336: May cause drowsiness or dizziness |
Signal Word: Warning[1]
Hazard Pictogram: [1]
GHS07: Exclamation Mark
2. Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Change gloves immediately if contaminated. |
| Eyes/Face | Safety glasses with side shields or goggles; face shield | A face shield should be worn when there is a risk of splashing. |
| Body | Laboratory coat | A fully buttoned lab coat is required. Consider a disposable gown for larger quantities. |
| Respiratory | Use in a well-ventilated area. A fume hood is required for handling powders or creating solutions. | For operations that may generate dust or aerosols, use a NIOSH-approved respirator. |
3. Handling and Operational Plan
This section provides a step-by-step protocol for the safe handling of this compound in a laboratory setting.
3.1. Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Safety Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for powdered and liquid substances readily available.
-
Documentation: Review the Safety Data Sheet (SDS) before beginning any work.
3.2. Handling Procedure
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: If handling a solid form, weigh the compound in a fume hood on a tared weigh boat. Use anti-static tools if necessary.
-
Solution Preparation: If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing. Many reference standards of this compound are supplied in a methanol solution, which is flammable and toxic.[2]
-
Transfers: Use a pipette or syringe for liquid transfers. For solids, use a spatula or other appropriate tool.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
4. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
-
Solid Waste: Contaminated solid waste, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
4.2. Disposal Procedure
-
Labeling: All waste containers must be accurately labeled with the chemical name, concentration, and hazard symbols.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.
5. Experimental Workflow Diagram
The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
